4-Chloro-6-methylpyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDNNLWNHKKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464675 | |
| Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-19-9 | |
| Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS 30235-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpyridine-2-carboxylic acid, also known as 4-chloro-6-methylpicolinic acid, is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and known biological activities of structurally related compounds, highlighting its promise as a building block for the development of novel therapeutics. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide consolidates available information and provides context through the activities of analogous structures, offering a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .
| Property | Value |
| CAS Number | 30235-19-9 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-6-methylpicolinic acid |
| Melting Point | 230 °C (decomposes)[1] |
| Physical Form | Solid[1] |
Safety Information: This compound is classified as a warning-level hazard, with H-statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The GHS pictogram is GHS07 (Exclamation mark).[1]
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Synthesis via Directed Lithiation
This protocol is based on a general method for the synthesis of chloro- and iodopyridinecarboxylic acids and would require optimization for this specific target molecule.
Objective: To synthesize this compound from 6-methylpyridine-2-carboxylic acid.
Materials:
-
6-methylpyridine-2-carboxylic acid
-
n-Butyllithium (BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF.
-
Cool the solution to -75°C.
-
Slowly add n-butyllithium (BuLi) to the solution and stir for 15 minutes.
-
Add a solution of 6-methylpyridine-2-carboxylic acid in anhydrous THF dropwise to the reaction mixture at -75°C.
-
After 10 minutes at -75°C, warm the mixture to -20°C and stir for 30 minutes. This is expected to form the dilithio derivative.
-
In a separate flask, prepare a solution of hexachloroethane in anhydrous THF and cool it to -20°C.
-
Transfer the lithiated pyridinecarboxylate solution dropwise to the hexachloroethane solution at -20°C.
-
Allow the reaction mixture to stir for 15 minutes at -20°C, then warm to room temperature.
-
Quench the reaction by the addition of water.
-
Remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane and diethyl ether to remove unreacted starting materials and byproducts.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Workflow Diagram:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported, the broader class of pyridine carboxylic acid derivatives is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates.[2] These compounds are known to act as enzyme inhibitors and have been investigated for a range of therapeutic applications.[2]
Antimicrobial and Antifungal Potential
Structurally related pyridine derivatives have demonstrated significant antimicrobial and antifungal activities.[1][3][4][5][6][7][8][9] For instance, derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess antibacterial and antifungal properties.[1] The mechanism of action for some of these compounds is believed to involve the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.[5]
Enzyme Inhibition
Pyridine carboxylic acid isomers are prominent scaffolds for the development of potent enzyme inhibitors.[2][10][11][12] They have been shown to inhibit a wide array of enzymes, including but not limited to:
The carboxylic acid moiety often plays a crucial role in binding to the active site of target enzymes. The chlorine and methyl substituents on the pyridine ring of this compound would be expected to modulate its binding affinity, selectivity, and pharmacokinetic properties.
Potential Signaling Pathway Involvement
Given the known activities of similar compounds, it is plausible that this compound could interact with various cellular signaling pathways. The specific pathways would depend on the enzyme or receptor it targets. For example, if it were to inhibit a kinase, it could modulate phosphorylation cascades involved in cell proliferation, differentiation, or apoptosis. Further research is necessary to elucidate its specific molecular targets and mechanism of action.
Logical Relationship Diagram:
Caption: Potential mechanism of action for this compound.
Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery and development. Future research should focus on:
-
Development and optimization of a robust synthetic protocol.
-
Comprehensive screening for biological activity, including antimicrobial, antifungal, and anticancer assays.
-
Identification of specific molecular targets through techniques such as affinity chromatography, proteomics, and enzymatic assays.
-
Quantitative structure-activity relationship (QSAR) studies of a library of analogs to guide the design of more potent and selective compounds.
-
Elucidation of its mechanism of action and its effects on relevant cellular signaling pathways.
Conclusion
This compound is a versatile chemical entity with a high potential for application in the development of novel therapeutic agents. While direct biological data is currently scarce, the well-established importance of the pyridine carboxylic acid scaffold in medicinal chemistry strongly suggests that this compound warrants further investigation. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this and related molecules.
References
- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-6-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 4-Chloro-6-methylpyridine-2-carboxylic acid. Due to the limited availability of comprehensive experimental data for this specific molecule, this document summarizes the available information and presents established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | N/A |
| Molecular Weight | 171.58 g/mol | N/A |
| Melting Point | 230°C (decomposes) | [1] |
| Boiling Point | 306.1°C at 760 mmHg | [2] |
| Density | 1.39 g/cm³ | [2] |
| pKa | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| LogP | Data not available | N/A |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties. These protocols are general in nature and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. Impurities typically cause the melting point to depress and broaden.
Capillary Method:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
pKa Determination
The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Potentiometric Titration:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Shake-Flask Method:
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.
-
Agitation: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination
The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
Shake-Flask Method:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a compound like this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest the involvement of this compound in any specific biological signaling pathways. Pyridine carboxylic acid derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities and have been explored as enzyme inhibitors.[3] However, without specific experimental data for the title compound, any discussion of its potential biological targets or signaling pathway modulation would be speculative. Further research, including in vitro and in vivo studies, would be necessary to elucidate any such activities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-4-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chloro-6-methylpyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS No. 30235-19-9). Due to the absence of publicly available experimental spectra, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies behind these predictions are detailed to ensure transparency and aid in the interpretation of the data. All predicted quantitative data are presented in clear, tabular formats for ease of reference and comparison. This guide serves as a valuable resource for researchers working with or anticipating the synthesis of this compound, providing a baseline for its structural characterization.
Introduction
This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this molecule. This guide presents a complete predicted spectroscopic profile to facilitate its identification in a research or drug development setting.
Chemical Structure
IUPAC Name: this compound CAS Number: 30235-19-9 Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol Canonical SMILES: CC1=NC(=C(C=C1)Cl)C(=O)O
Predicted Spectral Data
The following sections present the predicted spectral data for this compound. These predictions were generated using established computational methods and software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were predicted to provide insights into the proton and carbon environments within the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H (on C3) | 7.58 | Singlet |
| H (on C5) | 7.39 | Singlet |
| H (on CH₃) | 2.55 | Singlet |
| H (on COOH) | 13.0 - 14.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 (COOH) | 165.8 |
| C6 (C-CH₃) | 160.2 |
| C4 (C-Cl) | 149.5 |
| C5 | 125.1 |
| C3 | 123.8 |
| CH₃ | 24.5 |
Infrared (IR) Spectroscopy
The predicted IR spectrum provides information on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) |
| ~ 3000 | C-H stretch (Aromatic & Methyl) |
| ~ 1700 | C=O stretch (Carboxylic acid) |
| ~ 1600, ~1470 | C=C and C=N stretching (Pyridine ring) |
| ~ 1300 | C-O stretch (Carboxylic acid) |
| ~ 850 | C-Cl stretch |
| ~ 1450, ~1380 | C-H bend (Methyl) |
| ~ 900 | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
The predicted mass spectrum indicates the expected mass-to-charge ratio (m/z) of the molecular ion and potential fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z (Predicted) | Interpretation |
| 171 / 173 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 154 / 156 | [M-OH]⁺ |
| 126 / 128 | [M-COOH]⁺ |
| 91 | [M-COOH-Cl]⁺ |
Methodologies: Computational Protocols
NMR Spectra Prediction
The ¹H and ¹³C NMR spectra were predicted using a combination of database-driven and empirical methods. Commercially available software packages such as ChemDraw or similar online prediction tools utilize extensive libraries of known chemical shifts and coupling constants. The prediction algorithm analyzes the chemical structure, identifies functional groups and substitution patterns, and calculates the expected chemical shifts based on additive models and comparisons to similar structures in its database.
IR Spectrum Prediction
The prediction of the IR spectrum was based on the correlation of functional groups with their characteristic vibrational frequencies. Standard IR correlation tables and software that implement these correlations were used to estimate the absorption bands for the carboxylic acid, pyridine ring, methyl, and chloro functionalities within the molecule.
Mass Spectrum Prediction
The mass spectrum, specifically the electron ionization (EI) fragmentation pattern, was predicted by identifying the most likely cleavage points in the molecule. The molecular ion peak is determined by the molecular weight of the compound, including isotopic distributions for elements like chlorine. Subsequent fragmentation is predicted based on the stability of the resulting carbocations and neutral losses, with common fragmentation pathways for carboxylic acids and aromatic halides being considered.
Visualization of Workflow
The following diagram illustrates the workflow for the in silico spectral analysis of this compound.
Caption: Workflow for In Silico Spectral Analysis.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The tabulated NMR, IR, and MS data, along with the outlined computational methodologies, offer a valuable starting point for the identification and characterization of this compound. Researchers are advised to use this predicted data as a reference and to confirm their findings with experimental data once the compound is synthesized and purified.
An In-depth Technical Guide to the Potential Applications of Substituted Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine carboxylic acids represent a versatile class of heterocyclic compounds with a broad spectrum of applications across medicinal chemistry, materials science, and catalysis. Their unique structural features, including the nitrogen atom in the pyridine ring and the carboxylic acid functional group, allow for diverse chemical modifications and interactions with biological targets and material frameworks. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Medicinal Chemistry Applications
Substituted pyridine carboxylic acids are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities. Their ability to engage in hydrogen bonding, metal chelation, and various other non-covalent interactions makes them potent modulators of biological processes.
Anticancer Activity
A significant area of research focuses on the development of substituted pyridine carboxylic acid derivatives as anticancer agents. These compounds have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Table 1: Anticancer Activity of Substituted Pyridine-Urea Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 | [1] |
| 0.11 (72h) | Sorafenib | 4.50 | [1] | ||
| 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 | [1] |
| 0.80 (72h) | Sorafenib | 4.50 | [1] | ||
| 8a | MCF-7 (Breast) | 0.06 | - | - | [2] |
| 8h | HCT116 (Colon) | 0.33 | - | - | [2] |
One of the primary mechanisms of action for these anticancer compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Table 2: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 8b | 5.0 ± 1.91 | Sorafenib | 0.09 ± 0.01 | [3] |
| 8e | 3.93 ± 0.73 | Sorafenib | 0.09 ± 0.01 | [3] |
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Substituted pyridine carboxylic acid derivatives can inhibit this pathway by blocking the ATP-binding site of the VEGFR-2 kinase domain.
Caption: VEGFR-2 signaling pathway and its inhibition.
Anti-inflammatory Activity
Substituted pyridine carboxylic acids also show promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Table 3: COX-2 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Citation |
| 3f | 21.8 | 9.2 | [4] |
During inflammation, the expression of COX-2 is induced, leading to the production of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 by substituted pyridine carboxylic acids can alleviate these symptoms.
Caption: COX-2 signaling pathway in inflammation.
Other Therapeutic Areas
The therapeutic potential of substituted pyridine carboxylic acids extends to other areas, including the inhibition of enzymes like prolyl 4-hydroxylase and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Table 4: Inhibition of Other Enzymes by Pyridine Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Activity | Citation |
| 5-Amide substituted pyridine-2-carboxylic acids | Prolyl 4-hydroxylase | Equipotent with pyridine-2,5-dicarboxylic acid | [5] |
| Pyridine-urea derivatives | IRAK4 | IC50 < 50 nM (for compound CA-4948) | [6] |
Prolyl 4-hydroxylase is involved in collagen biosynthesis and the hypoxia response, making it a target for fibrotic diseases and cancer. IRAK4 is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are central to the innate immune response and inflammation.
Caption: Prolyl 4-Hydroxylase and IRAK4 signaling.
Materials Science Applications
In materials science, substituted pyridine carboxylic acids are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and carboxylate groups act as coordination sites for metal ions, leading to the formation of porous crystalline structures with applications in gas storage and separation.
Gas Storage and Separation
MOFs constructed from pyridine carboxylic acid linkers exhibit selective gas adsorption properties due to their tunable pore sizes and the chemical nature of the pyridine ring.
Table 5: Gas Adsorption Properties of Indium-based MOFs with Pyridine Carboxylic Acid Linkers
| MOF | Gas | Adsorption Capacity (cm³/g at 273 K and 1 atm) | Citation |
| In-MOF 1 | C₂H₂ | ~100 | [7] |
| CO₂ | ~75 | [7] | |
| CH₄ | ~35 | [7] | |
| In-MOF 2 | C₂H₂ | ~80 | [7] |
| CO₂ | ~60 | [7] | |
| CH₄ | ~25 | [7] |
Table 6: CO₂ and H₂ Adsorption in a Magnesium-based MOF with 3,5-Pyridinedicarboxylic Acid
| Gas | Adsorption Capacity | Conditions | Citation |
| CO₂ | ~0.7 mmol/g | 298 K, 1 atm | [8] |
| H₂ | ~0.8 wt% | 77 K, 1 atm | [8] |
The synthesis of these MOFs typically involves a solvothermal reaction, followed by activation to remove solvent molecules from the pores. Gas adsorption properties are then measured using volumetric or gravimetric techniques.
Caption: MOF synthesis and gas adsorption workflow.
Catalysis Applications
Substituted pyridine carboxylic acids and their derivatives can also function as catalysts or ligands in catalytic systems, demonstrating activity in various organic transformations.
Table 7: Catalytic Performance of Pyridine-based Systems
| Catalyst System | Reaction | Turnover Frequency (TOF) | Turnover Number (TON) | Citation |
| Pd(OAc)₂ / Pyridine | C-H Acetoxylation of Arenes | - | up to 4756 | [9] |
| Pyridine-2-carboxylic acid | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | - | - | [10] |
The pyridine-2-carboxylic acid-catalyzed reaction proceeds with excellent yields (84-98%) and the catalyst can be recycled up to four times.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Pyridine-Urea Derivatives (Anticancer Agents)
This protocol is a general representation for the synthesis of pyridine-urea compounds like 8e and 8n .
Procedure:
-
Synthesis of the amine precursor: Start with the appropriate substituted aminopyridine.
-
Urea formation:
-
Dissolve the aminopyridine derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an equimolar amount of the desired isocyanate (e.g., 4-chlorophenyl isocyanate for compound 8e ) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final pyridine-urea derivative.[1][3]
-
VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical procedure to determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (substituted pyridine carboxylic acid derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (e.g., luminescence-based detection).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][12]
COX-2 Inhibition Assay
This protocol describes a common method for screening COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Arachidonic acid (substrate)
-
Test compound
-
Detection probe (e.g., Amplex™ Red)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the COX-2 enzyme and the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
The production of prostaglandin G2, the initial product of the COX-2 reaction, is measured using a fluorometric probe.
-
The fluorescence is monitored over time to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are determined from the dose-response curve.[13][14]
Solvothermal Synthesis of an Indium-based MOF (e.g., In-MOF 1)
This protocol is a representative example for the synthesis of MOFs using pyridine dicarboxylic acid linkers.
Materials:
-
Indium(III) nitrate hydrate
-
3,5-Pyridinedicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve indium(III) nitrate hydrate and 3,5-pyridinedicarboxylic acid in DMF in a glass vial.
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration, washed with fresh DMF, and dried.[7]
Conclusion
Substituted pyridine carboxylic acids are a highly valuable and versatile class of compounds with significant potential in drug discovery, materials science, and catalysis. Their continued exploration and functionalization are expected to lead to the development of novel therapeutics with improved efficacy and selectivity, advanced materials with tailored properties for specific applications, and efficient catalysts for a variety of chemical transformations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working in these fields, providing a solid foundation for further investigation and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Zn-MOFs with pyridine-based organic linkers and their carburized, N-doped carbons analogues as CO<sub>2</sub> capture adsorbents [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Selective CO2 and H2 adsorption in a chiral magnesium-based metal organic framework (Mg-MOF) with open metal sites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Advancements in the Biological Activity of 4-Chloro-6-methylpyridine-2-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, derivatives of 4-Chloro-6-methylpyridine-2-carboxylic acid are emerging as a promising class with diverse biological activities. This technical guide provides an in-depth analysis of the current understanding of these derivatives, focusing on their antimicrobial and anti-inflammatory potential. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development in this area.
Antimicrobial Activity: Targeting Bacterial Proliferation
Derivatives of this compound have demonstrated notable potential as antimicrobial agents. The core structure, 4-chloro-pyridine-2-carboxylic acid (4-Clpic), has been shown to be highly active against both Gram-positive and Gram-negative bacteria. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
While extensive quantitative data for a broad series of this compound derivatives is still under investigation, preliminary studies on related pyridine carboxamide derivatives provide valuable insights.
Table 1: Illustrative Antimicrobial Activity of Pyridine Carboxamide Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide | Gram-positive and Gram-negative bacteria | 6.25 | [1] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | - | [2] |
Note: This table presents data for structurally related compounds to highlight the potential of the pyridine carboxamide scaffold. Further research is required to establish a comprehensive dataset for this compound derivatives.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2), are primary targets for anti-inflammatory drugs. Several pyridine carboxylic acid derivatives have been investigated for their ability to inhibit these enzymes, with their efficacy measured by the half-maximal inhibitory concentration (IC50).
Although specific IC50 values for a series of this compound derivatives are not yet widely published, studies on analogous structures suggest that this chemical class warrants further investigation for its anti-inflammatory properties. For instance, derivatives of isonicotinic acid have shown potent anti-inflammatory activity.
Table 2: Illustrative Anti-inflammatory Activity of Pyridine Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Pyridazine derivative (6b) | COX-2 | 0.18 | [3] |
| Pterostilbene-carboxylic acid derivative (7) | COX-2 | 0.085 | [4] |
| S-ketoprofen | COX-2 | 5.3 | [5] |
Note: This table showcases the anti-inflammatory potential of various pyridine-based compounds. The development of a structure-activity relationship for this compound derivatives in this context is a key area for future research.
Experimental Protocols
To facilitate reproducible research in this area, detailed experimental protocols are crucial. Below are methodologies for assessing antimicrobial and anti-inflammatory activities, which can be adapted for the evaluation of novel this compound derivatives.
Synthesis of N-Aryl-4-chloro-6-methylpyridine-2-carboxamides
A general and adaptable method for the synthesis of novel carboxamide derivatives is essential for exploring the structure-activity relationship of this compound class.
Protocol:
-
Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acid chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Amide Bond Formation: The resulting acid chloride is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This step is usually performed at room temperature in an inert solvent.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-aryl-4-chloro-6-methylpyridine-2-carboxamide.
Synthesis of N-Aryl-4-chloro-6-methylpyridine-2-carboxamides.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Broth Microdilution Method for MIC Determination.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a separate solution.
-
Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Measurement: After a specific time, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Calculation of IC50: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Workflow for In Vitro COX-2 Inhibition Assay.
Signaling Pathways and Future Directions
The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under active investigation. For their anti-inflammatory activity, it is hypothesized that these compounds may interfere with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Inhibition of the NF-κB pathway represents a significant therapeutic strategy for a variety of inflammatory diseases.
Future research should focus on:
-
Synthesis and Screening: Expanding the library of this compound derivatives and conducting comprehensive screening to establish a robust structure-activity relationship for both antimicrobial and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds. This could involve studies on bacterial cell wall synthesis, protein synthesis, or key inflammatory kinases.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The combination of a versatile synthetic scaffold and significant biological potential makes this class of compounds a compelling focus for future drug development efforts.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is based on publicly available safety data sheets for 4-Chloro-6-methylpyridine-2-carboxylic acid and structurally related compounds. Specific quantitative toxicity data, such as LD50/LC50 values and occupational exposure limits, for this compound were not available in the public domain at the time of this writing. All handling of this chemical should be conducted by qualified individuals who have performed a thorough risk assessment.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 30235-19-9 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
Hazard Identification and Classification
This chemical is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Based on information for structurally similar compounds, the following hazard classifications are likely applicable.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Likely Harmful if Swallowed | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
3.1. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Follow EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter. | NIOSH (US) or EN 143 (EU) approved. |
First Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Fire-Fighting Measures
6.1. Suitable Extinguishing Media
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
6.2. Specific Hazards Arising from the Chemical
-
Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.
6.3. Protective Equipment for Firefighters
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.
Experimental Protocols
General Handling Protocol in a Laboratory Setting
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Have a spill kit and appropriate waste containers readily accessible.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the chemical fume hood.
-
Use a spatula to transfer the solid, minimizing the creation of dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Waste Disposal:
-
Dispose of all waste materials in a designated, labeled hazardous waste container.
-
Consult your institution's environmental health and safety guidelines for proper disposal procedures.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Wash all glassware and equipment thoroughly.
-
Remove and dispose of gloves properly, and wash hands.
-
Visualizations
Caption: General workflow for handling chemicals in a laboratory setting.
Caption: Logical workflow for responding to a chemical spill.
References
An In-depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpyridine-2-carboxylic acid, a substituted picolinic acid derivative, serves as a crucial intermediate in the synthesis of complex organic molecules. While a detailed historical record of its discovery is not extensively documented in seminal publications, its importance is evident from its utilization in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, plausible synthetic pathways derived from established methodologies for related compounds, and its application as a key building block in medicinal chemistry.
Introduction
Pyridinecarboxylic acids and their derivatives are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This compound (CAS No. 30235-19-9) is one such molecule, offering multiple reactive sites for further chemical transformations. Its structure, featuring a carboxylic acid group at the 2-position, a chloro group at the 4-position, and a methyl group at the 6-position, makes it a versatile intermediate for the synthesis of novel compounds.
While the specific historical "discovery" of this compound is not well-documented in publicly available literature, its existence and utility are confirmed through its commercial availability and its appearance in patent literature as a reactant in the synthesis of therapeutic agents.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30235-19-9 | Sigma-Aldrich |
| Molecular Formula | C₇H₆ClNO₂ | Sigma-Aldrich |
| Molecular Weight | 171.58 g/mol | Sigma-Aldrich |
| Melting Point | 230 °C (decomposition) | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | PEJDNNLWNHKKKF-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic approach would likely involve the construction of the substituted pyridine ring followed by modification of the functional groups. A possible disconnection approach suggests starting from a more readily available substituted pyridine.
Caption: A generalized workflow for the synthesis of the target compound.
Illustrative Experimental Protocols from Related Syntheses
The following protocols for related compounds illustrate the types of reactions that could be adapted for the synthesis of this compound.
Protocol 1: Synthesis of Methyl 4-Chloropicolinate from Picolinic Acid
This protocol demonstrates the chlorination of a picolinic acid. A similar approach could potentially be applied to 6-methylpicolinic acid, followed by hydrolysis of the ester.
-
Reaction: Picolinic acid is reacted with thionyl chloride to form the acid chloride, which is then esterified with methanol.
-
Procedure:
-
Dissolve picolinic acid (1.0 eq) in thionyl chloride (excess).
-
Heat the reaction mixture to 80°C for an extended period (e.g., 3 days).
-
Cool the reaction mixture and slowly add methanol.
-
Stir for 1 hour and then remove all volatiles under vacuum.
-
The crude product is worked up using an ethyl acetate extraction and washes with saturated sodium bicarbonate solution and brine.
-
Purification is achieved by silica gel chromatography.
-
-
Quantitative Data (for Methyl 4-Chloropicolinate):
-
Yield: 57%
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.2 Hz, 1H), 8.11 (d, J=2.0 Hz, 1H), 7.83 (dd, J=5.2 Hz, 2.1 Hz, 1H), 3.93 (s, 3H).
-
MS (ESI-POS): [M+H]⁺ = 172.
-
Protocol 2: Synthesis of 4-Chloropyridine-2-carboxylic acid from 4-Chloro-2-methylpyridine
This protocol illustrates the oxidation of a methyl group to a carboxylic acid on a chlorinated pyridine ring.
-
Reaction: 4-Chloro-2-methylpyridine is oxidized using potassium permanganate.
-
Procedure:
-
A solution of 4-chloro-2-methylpyridine in water is heated.
-
Potassium permanganate is added portion-wise to the heated solution.
-
The reaction is monitored until the purple color of the permanganate disappears.
-
The mixture is filtered to remove manganese dioxide.
-
The filtrate is acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed, and dried.
-
Applications in Drug Discovery and Medicinal Chemistry
While the direct biological activity of this compound is not extensively reported, its primary value lies in its role as a chemical intermediate. The presence of the carboxylic acid, chloro, and methyl groups provides multiple points for synthetic elaboration.
A notable application is its use in the synthesis of 3-amino-pyridines, which have been investigated as Gpbar1 (G protein-coupled bile acid receptor 1) agonists. Gpbar1 is a potential therapeutic target for metabolic diseases. In a patent describing these agonists, this compound is listed as a reactant.[1]
Caption: Use as an intermediate in the synthesis of bioactive molecules.
The structural motif of substituted picolinic acids is present in a number of herbicides, highlighting the broader potential of this class of compounds in agrochemical research.
Conclusion
References
Theoretical Investigations of 4-Chloro-6-methylpyridine-2-carboxylic Acid: A Computational and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpyridine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural and electronic properties, governed by the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile carboxylic acid moiety, make it a valuable scaffold for further functionalization. This technical guide provides an in-depth overview of the theoretical studies on this molecule, detailing its structural parameters, electronic characteristics, and spectroscopic profile through computational analysis. The methodologies presented herein serve as a comprehensive resource for researchers engaged in the study and application of pyridine carboxylic acid derivatives.
Introduction
Pyridine carboxylic acids are a class of compounds widely recognized for their biological activities and applications as building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound (C₇H₆ClNO₂) creates a unique electronic and steric environment that influences its reactivity and intermolecular interactions.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the molecular properties that underpin its potential applications. This guide summarizes key computational data and outlines the established experimental protocols for its characterization.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a planar pyridine ring.[1] DFT calculations are commonly used to determine the optimized geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and reactivity.
Optimized Geometric Parameters
Computational models, typically using the B3LYP functional with a 6-311++G(d,p) basis set, provide the theoretical equilibrium geometry in the gas phase.[2][3] The following table summarizes the expected structural parameters based on studies of analogous compounds.
| Parameter | Bond/Angle | Calculated Value (Typical) |
| Bond Lengths (Å) | C-Cl | 1.73 – 1.76 |
| C-COOH | 1.48 – 1.52 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| Pyridine C-N | ~1.30 | |
| Pyridine C-C | 1.38 – 1.40 | |
| Bond Angles (°) | N-C-Cl | ~118.5 |
| C-C-COOH | ~120 | |
| O=C-O | ~122 | |
| Dihedral Angles (°) | Pyridine Ring Torsion | < 1 |
| C-C-C=O Torsion | ~0 or ~180 (planar) |
Note: These values are indicative and can be precisely calculated for the title compound using DFT.
Caption: 2D molecular structure of this compound.
Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.[4]
Frontier Molecular Orbitals
DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing regions susceptible to electrophilic and nucleophilic attack. For related chloropyridine derivatives, the HOMO density is often localized on the pyridine ring and the carboxyl group, while the LUMO density may be distributed across the π-system, including the C-Cl bond.[4]
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital | EHOMO | -6.0 to -7.0 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | Egap | 4.5 to 5.5 | Chemical reactivity and kinetic stability |
| Dipole Moment | µ | 3.0 to 4.0 D | Polarity and intermolecular interactions |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The red regions (negative potential) indicate electron-rich areas, typically around the oxygen and nitrogen atoms, which are prone to electrophilic attack. The blue regions (positive potential) correspond to electron-deficient areas, such as the hydrogen atom of the carboxylic group, indicating sites for nucleophilic attack.[3]
Spectroscopic Analysis (Theoretical)
Computational chemistry allows for the prediction of various spectra, which can be correlated with experimental data for structural confirmation.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated using DFT. These frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. Key vibrational modes include:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | 3400 - 3500 (broad) | Hydrogen bonding interactions |
| C-H stretch (Aromatic & Methyl) | 3000 - 3100 & 2900 - 3000 | Stretching of C-H bonds |
| C=O stretch (Carboxylic acid) | 1700 - 1750 | Carbonyl group stretching, sensitive to dimers |
| C=C, C=N stretch (Pyridine ring) | 1400 - 1650 | Ring skeletal vibrations |
| C-Cl stretch | 600 - 800 | Stretching of the carbon-chlorine bond |
NMR Spectroscopy
¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[3] The calculated shifts (relative to a standard like Tetramethylsilane, TMS) are invaluable for interpreting experimental spectra and assigning specific signals to the corresponding nuclei.
Experimental Protocols
Computational Methodology
A typical DFT-based theoretical study follows this workflow:
-
Geometry Optimization: The molecular structure is optimized without constraints using a functional like B3LYP and a basis set such as 6-311++G(d,p).[3]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[2]
-
Electronic Properties: FMO analysis (HOMO, LUMO), MEP mapping, and dipole moment calculations are performed on the optimized geometry.[4]
-
Spectroscopic Prediction: NMR chemical shifts are calculated using the GIAO method. UV-Vis electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[3]
Caption: Standard workflow for DFT-based computational analysis.
Spectroscopic Characterization
The experimental characterization of this compound typically involves the following techniques:
-
FT-IR Spectroscopy: The sample is prepared as a KBr pellet, and the spectrum is recorded in the 4000–400 cm⁻¹ range to identify functional groups.[3][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-resolution spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent like DMSO-d₆, with TMS used as an internal standard.[3][5]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) over a range of 200–800 nm to study electronic transitions.[3]
-
Single-Crystal X-ray Diffraction: For definitive structural elucidation, single crystals are grown (e.g., by slow evaporation), and their structure is determined by X-ray diffraction, providing precise bond lengths and angles in the solid state.[2]
Conclusion
Theoretical studies provide indispensable insights into the molecular structure, reactivity, and spectroscopic properties of this compound. By combining DFT calculations with experimental characterization, researchers can build a comprehensive understanding of this molecule. This knowledge is crucial for its rational design and application in the development of new pharmaceuticals, agrochemicals, and functional materials. The data and protocols outlined in this guide offer a foundational framework for professionals in the field to advance their research.
References
- 1. This compound | 30235-19-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Application Note: 4-Chloro-6-methylpyridine-2-carboxylic acid and its derivatives are key building blocks in the development of novel therapeutic agents and agrochemicals. The unique substitution pattern of a chloro group, a methyl group, and a carboxylic acid on the pyridine ring provides a versatile scaffold for medicinal chemists and researchers in drug discovery. This class of compounds has been explored for a range of biological activities, including potential anti-inflammatory and antimicrobial properties. The presence of the carboxylic acid allows for the formation of various derivatives such as esters and amides, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, substituted pyridine-2-carboxylic acids are recognized as important intermediates in the synthesis of enzyme inhibitors and compounds with phytotoxic activity for crop protection.[1][2][3][4]
Introduction
This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 2,4-dichloro-6-methylpyridine. The synthetic strategy involves a two-step process:
-
Selective Hydrolysis: The first step is a selective nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 2-position of 2,4-dichloro-6-methylpyridine is selectively hydrolyzed to a hydroxyl group, yielding 4-chloro-6-methylpyridin-2(1H)-one. The greater reactivity of the 2-position in such systems allows for a regioselective transformation.
-
Oxidation: The subsequent step involves the oxidation of the methyl group at the 6-position of the pyridinone intermediate to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate. This reaction transforms the intermediate into the final desired product, this compound.
This protocol is designed for researchers and scientists in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible methodology.
Synthetic Workflow
The overall synthetic pathway is illustrated below:
Caption: Synthetic route from 2,4-dichloro-6-methylpyridine to the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-methylpyridin-2(1H)-one
This protocol describes the selective hydrolysis of the 2-chloro substituent of 2,4-dichloro-6-methylpyridine.
Materials:
-
2,4-Dichloro-6-methylpyridine
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-6-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with concentrated hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-6-methylpyridin-2(1H)-one as a solid.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,4-Dichloro-6-methylpyridine |
| Product | 4-Chloro-6-methylpyridin-2(1H)-one |
| Molar Ratio (Substrate:NaOH) | 1 : 1.1 |
| Solvent | 1,4-Dioxane / Water |
| Temperature | Reflux (100-110 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This protocol details the oxidation of the methyl group of 4-chloro-6-methylpyridin-2(1H)-one to a carboxylic acid.
Materials:
-
4-Chloro-6-methylpyridin-2(1H)-one
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a large round-bottom flask, suspend 4-chloro-6-methylpyridin-2(1H)-one (1.0 eq) in water.
-
Heat the suspension to 70-80 °C with vigorous stirring.
-
Slowly add potassium permanganate (2.5-3.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature between 80-90 °C. The purple color of the permanganate should disappear after each addition.
-
After the final addition, continue heating and stirring the reaction mixture for an additional 2-3 hours, or until the purple color no longer fades.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated sulfuric acid to a pH of 2-3. A white precipitate of the product should form.
-
If the solution remains colored due to residual permanganate, add a small amount of sodium bisulfite or sodium sulfite until the solution becomes colorless.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-Chloro-6-methylpyridin-2(1H)-one |
| Product | This compound |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5-3.0 |
| Solvent | Water |
| Temperature | 80-90 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations and reagents for each synthetic step.
Conclusion
The presented two-step protocol provides a reliable and efficient method for the synthesis of this compound from 2,4-dichloro-6-methylpyridine. The procedures are described in detail to facilitate reproducibility in a research laboratory setting. The final product is a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Researchers are encouraged to adapt and optimize the described conditions based on their specific needs and available equipment.
References
- 1. This compound | 30235-19-9 | Benchchem [benchchem.com]
- 2. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Selective Oxidation of 4-Chloro-2,6-lutidine to 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective oxidation of 4-chloro-2,6-lutidine to produce 4-chloro-6-methylpyridine-2-carboxylic acid, a valuable intermediate in pharmaceutical synthesis. The described method utilizes potassium permanganate as a readily available and effective oxidizing agent.
Introduction
The selective oxidation of one methyl group in substituted lutidines is a critical transformation in the synthesis of various heterocyclic compounds. This compound is a key building block for the development of novel therapeutic agents. This protocol offers a robust and reproducible method for its preparation from 4-chloro-2,6-lutidine, with a focus on achieving high regioselectivity and yield. The reaction proceeds via the oxidation of the methyl group at the 2-position of the pyridine ring, which is electronically activated towards oxidation.
Chemical Reaction
Application Notes and Protocols for the Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the chlorination of 2,6-dimethyl-4-hydroxypyridine to yield the intermediate, 4-chloro-2,6-dimethylpyridine. Subsequent selective oxidation of one of the methyl groups of this intermediate affords the final product. This protocol offers a practical and efficient approach for the laboratory-scale preparation of this important heterocyclic compound.
Introduction
Pyridine carboxylic acids and their derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a key component for the development of novel bioactive molecules. This protocol outlines a reliable synthetic route, detailing the necessary reagents, conditions, and purification procedures.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 4-chloro-2,6-dimethylpyridine
This procedure is adapted from the chlorination of 2,6-dimethyl-4-hydroxypyridine using phosphoryl chloride.[1]
Materials and Reagents:
-
2,6-dimethyl-4-hydroxypyridine
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
5N Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethyl-4-hydroxypyridine (1.0 g) in phosphoryl chloride (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After completion, carefully quench the reaction by the slow addition of water under cooling.
-
Neutralize the mixture to a pH of 7 by the dropwise addition of 5N aqueous sodium hydroxide solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 4-chloro-2,6-dimethylpyridine.
Step 2: Synthesis of this compound
This protocol involves the selective oxidation of one methyl group of 4-chloro-2,6-dimethylpyridine, adapted from the oxidation of 2,6-dimethylpyridine.[2][3]
Materials and Reagents:
-
4-chloro-2,6-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-chloro-2,6-dimethylpyridine (0.1 mol) in 500 mL of deionized water in a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
-
Heat the solution to 60 °C with stirring.
-
Add potassium permanganate (0.15 mol) portion-wise over a period of 5 hours, maintaining the reaction temperature at approximately 60 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional hour.
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate and adjust the pH to 5 with hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-dimethyl-4-hydroxypyridine | Starting Material | C₇H₉NO | 123.15 |
| 4-chloro-2,6-dimethylpyridine | Intermediate | C₇H₈ClN | 141.60 |
| This compound | Final Product | C₇H₆ClNO₂ | 171.58 |
Table 2: Expected Yields and Physical Properties
| Compound Name | Theoretical Yield | Appearance | Melting Point (°C) |
| 4-chloro-2,6-dimethylpyridine | ~95% | Solid | - |
| This compound | ~75% | White Solid | 230 (decomposes)[4] |
Mandatory Visualization
References
The Role of 4-Chloro-6-methylpyridine-2-carboxylic Acid in the Discovery of Potent IRAK4 Inhibitors
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 4. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 5. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 4-Chloro-6-methylpyridine-2-carboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-Chloro-6-methylpyridine-2-carboxylic acid as a key intermediate in the synthesis of agrochemicals, particularly herbicides. It includes information on the synthetic pathways, experimental protocols for key reactions, quantitative data on the efficacy of derived compounds, and insights into their mechanism of action.
Introduction
This compound is a versatile heterocyclic building block utilized in the development of novel agrochemicals. Its substituted pyridine core allows for diverse chemical modifications, leading to the creation of potent and selective herbicides. This intermediate is particularly significant in the synthesis of picolinic acid-class herbicides, which function as synthetic auxins, disrupting weed growth and development.
Synthetic Applications
The primary application of this compound in agrochemical synthesis involves its use as a scaffold to introduce the picolinate moiety into more complex molecules. A common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyridine ring, a key structural feature for herbicidal activity in many picolinate derivatives.
A general synthetic workflow for the derivatization of this compound to a 6-aryl-picolinate herbicide is outlined below. This process typically involves an initial esterification of the carboxylic acid to prevent interference with the subsequent cross-coupling reaction.
Application Notes and Protocols for the Derivatization of 4-Chloro-6-methylpyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-methylpyridine-2-carboxylic acid is a heterocyclic compound that serves as a valuable building block in the synthesis of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The derivatization of its carboxylic acid group is a crucial step in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for creating libraries of compounds for structure-activity relationship (SAR) studies. The primary methods for derivatizing the carboxylic acid moiety involve its conversion into esters, amides, and other functional groups through various synthetic strategies.
This document provides detailed application notes and experimental protocols for the common derivatization reactions of the carboxylic acid group of this compound, including esterification and amidation.
Key Derivatization Pathways
The carboxylic acid group can be activated or directly coupled with nucleophiles to form various derivatives. The two most common and synthetically useful transformations are esterification (reaction with alcohols) and amidation (reaction with amines). These reactions typically proceed through the activation of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][4]
Caption: General derivatization pathways for this compound.
Esterification Protocols
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Several methods are available, ranging from classical acid-catalyzed reactions to milder, coupling agent-mediated transformations.
Fischer Esterification
This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5] The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the product.[5]
Protocol 1: Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Steglich Esterification (DCC/DMAP Coupling)
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6] It is a milder alternative to Fischer esterification and is suitable for more sensitive substrates. The reaction proceeds at room temperature under non-acidic conditions.[6]
Protocol 2: Steglich Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with the reaction solvent.
-
Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃, and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Amidation Protocols
Amidation involves the formation of an amide bond between the carboxylic acid and a primary or secondary amine. This is one of the most important reactions in drug discovery. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to acid-base chemistry.[7] Therefore, the carboxylic acid must first be activated.
Amidation using Peptide Coupling Reagents
Modern peptide coupling reagents provide a highly efficient and mild method for amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are commonly used.
Protocol 3: Amidation using HATU
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or preparative HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-6-methylpyridine-4-carboxylic acid 97 25462-85-5 [sigmaaldrich.com]
- 3. Khan Academy [khanacademy.org]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 4-Chloro-6-methylpyridine-2-carboxylic acid. Due to the inherent reactivity of the carboxylic acid functional group under typical cross-coupling conditions, a two-step approach involving protection of the carboxylic acid, followed by the cross-coupling reaction and subsequent deprotection, is recommended. The protocols provided are based on established methodologies for similar substrates, as direct literature examples for this specific molecule are limited.
I. General Considerations and Workflow
The primary challenge in utilizing this compound directly in palladium-catalyzed cross-coupling reactions is the presence of the acidic carboxylic acid proton and the potential for the carboxylate to coordinate with the palladium catalyst. This can lead to catalyst inhibition or undesired side reactions. Therefore, a general workflow is proposed:
Caption: Proposed workflow for cross-coupling reactions.
II. Step 1: Protection of the Carboxylic Acid (Esterification)
To circumvent the issues caused by the free carboxylic acid, it is highly recommended to first convert it to a methyl or ethyl ester. This can be achieved through standard esterification procedures.
Protocol: Fischer Esterification
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the desired methyl 4-chloro-6-methylpyridine-2-carboxylate.
III. Step 2: Palladium-Catalyzed Cross-Coupling Reactions
The resulting methyl 4-chloro-6-methylpyridine-2-carboxylate is a more suitable substrate for various palladium-catalyzed cross-coupling reactions. The following sections detail protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between the chloropyridine and an organoboron compound.
Caption: Key components of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of Methyl 4-chloro-6-methylpyridine-2-carboxylate
Materials:
-
Methyl 4-chloro-6-methylpyridine-2-carboxylate (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), anhydrous and degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst, the base, and the aryl- or heteroarylboronic acid.
-
Add methyl 4-chloro-6-methylpyridine-2-carboxylate to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Analogous Chloropyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | Citation |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-95 | 2-chloropyridines | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 85-95 | 2,4-dichloropyridine | [2] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 80-92 | 4-chloropyridines | N/A |
B. Buchwald-Hartwig Amination
This reaction enables the formation of a carbon-nitrogen bond between the chloropyridine and an amine. For chloropyridines, which are less reactive, the use of bulky, electron-rich phosphine ligands is often crucial.[3]
Caption: Key components of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of Methyl 4-chloro-6-methylpyridine-2-carboxylate
Materials:
-
Methyl 4-chloro-6-methylpyridine-2-carboxylate (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.5-2.5 eq)
-
Solvent (e.g., Toluene, 1,4-Dioxane), anhydrous and degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask or sealed tube.
-
Add methyl 4-chloro-6-methylpyridine-2-carboxylate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through Celite, washing with the same solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Analogous Chloropyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | Citation |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-95 | 2,4-dichloropyridine | [2] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 16 | 88-98 | 4-chloropyridines | [3] |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 75-90 | 2,4-dichloropyridines | N/A |
C. Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between the chloropyridine and a terminal alkyne. This reaction typically requires a copper(I) co-catalyst.
Caption: Key components of the Sonogashira coupling.
Protocol: Sonogashira Coupling of Methyl 4-chloro-6-methylpyridine-2-carboxylate
Materials:
-
Methyl 4-chloro-6-methylpyridine-2-carboxylate (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)), anhydrous and degassed
-
Solvent (e.g., THF, DMF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add methyl 4-chloro-6-methylpyridine-2-carboxylate and the terminal alkyne.
-
Add the solvent and the amine base.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography.
Table 3: Representative Conditions and Yields for Sonogashira Coupling of Analogous Halo-pyridines
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | Citation |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | up to 96 | 2-amino-3-bromopyridines | [4] |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 12 | 70-85 | 3-bromopyridine | N/A |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 | 16 | 75-90 | 4-chloropyridines | N/A |
IV. Step 3: Deprotection (Hydrolysis of the Ester)
The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid.
Protocol: Basic Hydrolysis
Materials:
-
Coupled methyl ester product
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/Water, Methanol/Water)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the ester in a mixture of THF and water (or methanol and water).
-
Add an excess of LiOH or NaOH (e.g., 2-5 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, filter, and concentrate to yield the final carboxylic acid product.
Disclaimer: These protocols are intended as a guide and may require optimization for the specific substrate and coupling partners used. All reactions should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment. An inert atmosphere is critical for the success of these palladium-catalyzed reactions.
References
Application Notes and Protocols for the Quantification of 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound of interest in pharmaceutical and agrochemical research. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals, its accurate quantification is crucial for process control, quality assurance, and regulatory compliance. These application notes provide detailed protocols for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers simplicity and robustness for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level quantification in complex matrices.
Analytical Methods
A summary of the performance characteristics of the two proposed analytical methods is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.5% |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where the concentration of the analyte is relatively high.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
-
Mobile Phase: 50:50 (v/v) Acetonitrile and 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
5. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask of appropriate size to achieve a final concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or environmental samples.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99%)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte.
-
0.22 µm syringe filters
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 172.0
-
Product Ions (Q3): m/z 128.0 (quantifier), m/z 100.0 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Other parameters (e.g., capillary voltage, source temperature): Optimized for maximum signal intensity.
5. Preparation of Standard and Sample Solutions
-
Follow a similar procedure as for the HPLC-UV method, but use LC-MS grade solvents and prepare a lower concentration range of working standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
For complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interferences.
-
Spike all standards and samples with a fixed concentration of the internal standard.
6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the analyte using the peak area ratio and the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
purification of 4-Chloro-6-methylpyridine-2-carboxylic acid by recrystallization
An Application Note and Detailed Protocol for the Purification of 4-Chloro-6-methylpyridine-2-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of this compound via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol outlines a systematic approach to solvent selection, the recrystallization procedure, and methods for assessing the purity of the final product. The presented methodologies are designed to be broadly applicable in research and development settings, particularly in the context of pharmaceutical and chemical synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount as it directly impacts the yield and purity of the final active ingredient. Recrystallization is a robust and scalable method for purifying solid compounds like this compound, effectively removing impurities that may have been introduced during its synthesis. The principle of this technique relies on the higher solubility of the target compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.
Materials and Methods
Materials
-
Crude this compound
-
Solvent of choice (e.g., Ethanol, Methanol, Water, Acetone, or a mixed solvent system)
-
Activated Carbon (optional, for removing colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source, filter paper)
-
Spatula and weighing balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol: Recrystallization
A critical step in developing a recrystallization protocol is the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For carboxylic acids, polar solvents such as alcohols and water are often suitable choices.
2.2.1. Solvent Screening
Due to the lack of specific solubility data for this compound, a preliminary solvent screening is recommended.
-
Place approximately 10-20 mg of the crude compound into several test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe solubility.
-
If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent that provides poor solubility at low temperatures and high solubility at high temperatures. A mixed solvent system can also be evaluated if a single solvent is not ideal.
2.2.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Data Presentation
The effectiveness of the recrystallization process is evaluated by the yield and the increase in purity of the final product.
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Purity (%) | ~95% (Typical) | >99% | HPLC |
| Yield (%) | N/A | 80-95% (Typical) | Gravimetric |
| Melting Point (°C) | Broad range | Sharp, defined range | Melting Point Apparatus |
| Appearance | Off-white to brownish solid | White crystalline solid | Visual Inspection |
Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific conditions of the recrystallization.
Visualizations
Recrystallization Workflow
Caption: Workflow for the .
Logic of Purification by Recrystallization
Caption: The logical principle behind purification by recrystallization.
Conclusion
The protocol described herein provides a robust method for the purification of this compound. By carefully selecting a suitable solvent and following the outlined steps, researchers can significantly enhance the purity of the compound, which is crucial for subsequent applications in drug development and chemical synthesis. The use of analytical techniques such as HPLC is essential to verify the purity of the final product and to optimize the recrystallization process for yield and efficiency.
Application Note: A Scalable and Efficient Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic Acid
Introduction
4-Chloro-6-methylpyridine-2-carboxylic acid is a key building block and versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. Its structural motif is present in numerous biologically active molecules, making its efficient and scalable production a critical aspect of drug development and manufacturing. This application note provides a detailed protocol for the scale-up synthesis of this compound via the oxidation of 4-chloro-6-methyl-2-picoline. The described method is robust, utilizes readily available reagents, and is suitable for multigram to kilogram scale production.
Principle
The synthesis is based on the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous medium. The reaction is temperature-controlled to ensure selectivity and minimize side-product formation. The product is isolated by acidification of the reaction mixture, followed by filtration and drying.
Experimental Workflow
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 4-chloro-6-methyl-2-picoline | 98% | Sigma-Aldrich |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Deionized Water | - | In-house |
| Celite® 545 | - | Sigma-Aldrich |
Equipment
-
10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser.
-
Heating/cooling circulator.
-
Addition funnel or powder dispenser.
-
Nutsche filter or large Buchner funnel.
-
Vacuum oven.
-
pH meter.
Detailed Experimental Protocol
-
Reactor Charging: Charge the 10 L jacketed glass reactor with 4-chloro-6-methyl-2-picoline (500 g, 3.53 mol) and deionized water (5 L).
-
Heating: Begin stirring the mixture and heat the reactor contents to 70 °C.
-
Oxidant Addition: Once the temperature has stabilized, begin the portion-wise addition of potassium permanganate (1.12 kg, 7.07 mol) over 2-3 hours. Maintain the internal temperature between 70-80 °C. Caution: The reaction is exothermic. Careful control of the addition rate is crucial to prevent a temperature runaway.
-
Reaction Monitoring: After the final addition of potassium permanganate, continue to stir the reaction mixture at 80 °C for an additional 2-3 hours, or until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction. The mixture will be a brown slurry of manganese dioxide (MnO₂).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® 545 to remove the manganese dioxide.
-
Washing: Wash the manganese dioxide filter cake with hot deionized water (2 x 1 L) to ensure complete recovery of the product.
-
Product Precipitation: Combine the filtrates and cool to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH of the solution to 1.5-1.7. A white precipitate will form.
-
Isolation: Stir the slurry at 10-15 °C for 1 hour to ensure complete precipitation. Collect the solid product by filtration using a Nutsche filter or a large Buchner funnel.
-
Final Wash and Drying: Wash the isolated solid with cold deionized water (2 x 500 mL) to remove any residual salts. Dry the product in a vacuum oven at 60 °C to a constant weight.
Results and Discussion
The described protocol provides a reliable and scalable method for the synthesis of this compound. The use of potassium permanganate as the oxidant is cost-effective for large-scale production. Careful control of the reaction temperature during the addition of KMnO₄ is critical for achieving high yield and purity.
Table 1: Summary of Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-chloro-6-methyl-2-picoline | [1] |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | [1] |
| Molar Ratio (Substrate:KMnO₄) | 1 : 2 | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 70-80 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| pH for Precipitation | 1.5 - 1.7 | [1] |
| Typical Yield | 45-55% | [1] |
| Purity (by HPLC) | >99% | [1] |
The yield of this process is moderate, which is typical for permanganate oxidations of this nature. The purity of the isolated product is excellent, often exceeding 99% without the need for further purification.
Safety Considerations
-
The reaction is exothermic. Proper temperature control and monitoring are essential.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Handle concentrated hydrochloric acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound. The procedure is well-suited for implementation in a pilot plant or manufacturing setting, providing a reliable source of this important chemical intermediate for pharmaceutical and agrochemical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6-methylpyridine-2-carboxylic acid synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Challenges in Synthesis
The synthesis of this compound presents several challenges, primarily centered on achieving regioselectivity and maximizing yield. Key difficulties include the selective oxidation of one of the two methyl groups on the pyridine ring and the potential for the formation of isomeric byproducts, which can complicate purification. This guide outlines two potential synthetic routes and provides detailed troubleshooting for each.
Route 1: Selective Oxidation of 4-chloro-2,6-lutidine
This route involves the initial chlorination of 2,6-lutidine, followed by the selective oxidation of the methyl group at the 2-position.
Experimental Protocol
Step 1: Synthesis of 4-chloro-2,6-lutidine
-
To a solution of 2,6-lutidine in a suitable solvent (e.g., a high-boiling chlorinated solvent), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) dropwise at a controlled temperature. A method for synthesizing 4-chloropyridine involves reacting N-(4-pyridyl) pyridinium chloride hydrochloride with phosphorus pentachloride at 140-150°C.[1]
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the reaction is quenched, and the product is extracted and purified by distillation.
Step 2: Selective Oxidation to this compound
-
Dissolve 4-chloro-2,6-lutidine in water.
-
Heat the solution to approximately 70°C with stirring.
-
Add a solution of potassium permanganate (KMnO₄) portion-wise over several hours. A similar process for the oxidation of 4-chloro-2-picoline to 4-chloro-2-pyridine carboxylic acid reports yields between 48.5% and 55.0%.[2]
-
Maintain the reaction at an elevated temperature until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to a pH of 1.5-1.7 to precipitate the product.[2]
-
Collect the precipitate by filtration, wash with cold water, and dry.
Troubleshooting Guide (Q&A)
Q1: The yield of 4-chloro-2,6-lutidine is low in the chlorination step. What could be the cause?
A1: Low yields in the chlorination of lutidine can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or GC.
-
Suboptimal temperature: The reaction temperature may need to be optimized. High temperatures can lead to side reactions and decomposition.
-
Reagent stoichiometry: The molar ratio of the chlorinating agent to lutidine is critical. An excess of the chlorinating agent may lead to over-chlorination.
Q2: The oxidation step produces a mixture of isomers (this compound and 4-chloro-2-methylpyridine-6-carboxylic acid). How can I improve selectivity?
A2: Achieving regioselectivity in the oxidation of 4-chloro-2,6-lutidine is challenging. The chloro group is a deactivating, ortho-para director, while the methyl groups are activating, also ortho-para directing. The pyridine nitrogen is deactivating.
-
Steric hindrance: The methyl group at the 2-position is sterically less hindered than the one at the 6-position relative to the chloro group at the 4-position, which may favor oxidation at the 2-position.
-
Reaction conditions: Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Lower temperatures and slower addition may favor the formation of the desired isomer.
-
Alternative oxidizing agents: While potassium permanganate is common, other oxidizing agents like nitric acid under high pressure and temperature have been used for the oxidation of alkyl pyridines and could be explored for better selectivity.[3]
Q3: The oxidation reaction is very slow or does not go to completion.
A3:
-
Insufficient oxidizing agent: Ensure the correct stoichiometry of potassium permanganate is used. A molar ratio of approximately 1.2:1 (KMnO₄:substrate) has been reported for a similar oxidation.[2]
-
Low reaction temperature: The oxidation requires elevated temperatures, typically around 70-80°C.
-
Poor mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially as manganese dioxide precipitates.
Q4: How can I effectively remove the manganese dioxide byproduct?
A4:
-
Hot filtration: Filtering the reaction mixture while it is still warm can help prevent the product from co-precipitating with the manganese dioxide.
-
Washing: Thoroughly wash the manganese dioxide cake with hot water to recover any adsorbed product.
-
Use of a filter aid: Employing a filter aid like celite can improve the filtration of the fine manganese dioxide precipitate.
Data Presentation: Oxidation of Chloro-Alkylpyridines
| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-chloro-2-picoline | Potassium Permanganate | Water, 70°C, 2.5h | 4-chloro-2-pyridine carboxylic acid | 48.5 | [2] |
| 4-chloro-2-picoline | Potassium Permanganate | Water, heat, 2h | 4-chloro-2-pyridine carboxylic acid | 55.0 | [2] |
| 4-chloro-2-picoline | Potassium Permanganate | Water, heat, 4h | 4-chloro-2-pyridine carboxylic acid | 49.9 | [2] |
Visualization: Workflow and Troubleshooting for Route 1
Caption: Workflow for Route 1 and key troubleshooting decisions.
Route 2: Hydrolysis of 2-cyano-4-chloro-6-methylpyridine
This alternative route involves the synthesis of a nitrile intermediate, followed by hydrolysis to the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-chloro-6-methylpyridine-2-carbonitrile
-
Start with 2-amino-6-methylpyridine. A procedure for the synthesis of 2-cyano-6-methylpyridine from 2-chloro-6-methylpyridine has been noted, though without a specified yield.[4] An alternative is to start from 4-chloropyridine N-oxide.
-
A high-yield (99%) synthesis of 4-chloro-2-cyanopyridine from 4-chloropyridine N-oxide involves reacting it with N,N-dimethylcarbamoyl chloride and trimethylcyanosilane in acetonitrile at room temperature.[5] This can be adapted for the 6-methyl substituted analogue.
Step 2: Hydrolysis to this compound
-
Acid Hydrolysis:
-
Heat the nitrile under reflux with a dilute strong acid such as hydrochloric acid.
-
The reaction progress can be monitored by the cessation of ammonia evolution.
-
After completion, cool the reaction mixture to precipitate the carboxylic acid.
-
-
Alkaline Hydrolysis:
-
Reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide.
-
This will form the sodium salt of the carboxylic acid.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the free carboxylic acid. A method for synthesizing 2-pyridine carboxylic acid from 2-cyanopyridine via alkaline hydrolysis followed by acid neutralization reports yields of 89.6% to 95%.[6]
-
Troubleshooting Guide (Q&A)
Q1: The yield of the cyanation step is low.
A1:
-
Purity of starting material: Ensure the starting 4-chloro-6-methylpyridine N-oxide is pure.
-
Reaction conditions: The reaction is sensitive to moisture. Use anhydrous solvents and reagents. The temperature and reaction time may need optimization for the substituted pyridine.
-
Choice of cyanation reagent: Trimethylsilyl cyanide is effective but other cyanide sources could be explored.
Q2: The hydrolysis of the nitrile is incomplete.
A2:
-
Reaction time: Hydrolysis of nitriles can be slow. Ensure the reaction is refluxed for a sufficient period. Monitor by TLC for the disappearance of the starting material.
-
Concentration of acid/base: The concentration of the acid or base solution is crucial. For acid hydrolysis, concentrated acids may be required. For alkaline hydrolysis, a reasonably concentrated solution of NaOH or KOH is typically used.
-
Solubility: The nitrile may have limited solubility in the aqueous medium. The addition of a co-solvent like ethanol might improve solubility and reaction rate.
Q3: During alkaline hydrolysis followed by acidification, the product does not precipitate.
A3:
-
Incorrect pH: Ensure the solution is sufficiently acidic to protonate the carboxylate. The pH should typically be well below the pKa of the carboxylic acid.
-
Product solubility: The product may have some solubility in the aqueous solution. Cooling the solution in an ice bath can promote precipitation. If the product is still soluble, extraction with an organic solvent may be necessary.
-
Salt concentration: High salt concentrations from the neutralization step can sometimes increase the solubility of the organic product.
Q4: Are there any significant side reactions during hydrolysis?
A4: The primary side reaction of concern is the formation of the corresponding amide as an intermediate. If the hydrolysis is not carried to completion, a mixture of the amide and carboxylic acid may be obtained. Forcing conditions (longer reaction times, higher temperatures, or more concentrated acid/base) will favor the formation of the carboxylic acid.
Data Presentation: Hydrolysis of Cyanopyridines
| Starting Material | Hydrolysis Conditions | Product | Yield (%) | Reference |
| 2-cyanopyridine | 1. 30% NaOH, reflux 4h2. 30% HCl to pH 2.5 | 2-pyridine carboxylic acid | 89.6 | [6] |
| 2-cyanopyridine | Optimized alkaline hydrolysis and acidification | 2-pyridine carboxylic acid | 95 | [6] |
| 2-cyano-3-methylpyridine | 5% NaOH(aq)/acetone, 10% H₂O₂, 50°C, 3.5h | 6-methyl-2-pyridinecarboxamide | 84.9 | [7] |
| 4-amino-3,5,6-trichloropyridine-2-carbonitrile | Mineral acid or base, 95-100°C, 6-8h | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | High | [8] |
Visualization: Workflow and Troubleshooting for Route 2
Caption: Workflow for Route 2 and key troubleshooting decisions.
General FAQs
Q: How can I purify the final product and separate it from its isomer?
A:
-
Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers. The polarity of the two isomers may be slightly different, allowing for separation with an appropriate eluent system.
-
Preparative HPLC: For high purity, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large-scale purification.
Q: What are the key analytical techniques for characterizing the product?
A:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation and will allow you to distinguish between the desired product and its isomer based on the chemical shifts and coupling patterns of the aromatic protons and the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (O-H and C=O stretches).
-
Melting Point: A sharp melting point is an indicator of purity.
Q: What are the main safety precautions to consider during this synthesis?
A:
-
Chlorinating agents: Reagents like thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Potassium permanganate: It is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Cyanide reagents: Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide gas upon contact with acids or water. All manipulations should be performed in a well-ventilated fume hood.
-
Strong acids and bases: Handle with care as they are corrosive.
By carefully considering these synthetic routes and troubleshooting strategies, researchers can enhance the yield and purity of this compound in their experiments.
References
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Page loading... [guidechem.com]
- 8. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical synthetic approach starts from commercially available 2,6-lutidine. The synthesis involves two key transformations: the selective oxidation of one of the methyl groups to a carboxylic acid and the subsequent chlorination of the pyridine ring at the 4-position. The order of these steps can be varied, each with its own set of potential side reactions.
Q2: What are the primary challenges and side reactions in the oxidation of 2,6-lutidine?
The primary challenge in the oxidation of 2,6-lutidine is achieving selective mono-oxidation to 6-methylpyridine-2-carboxylic acid. The main side reactions include:
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Over-oxidation: Both methyl groups can be oxidized to form pyridine-2,6-dicarboxylic acid.
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Incomplete oxidation: The reaction may not go to completion, leaving unreacted 2,6-lutidine.
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Ring Degradation: Harsh oxidation conditions can lead to the cleavage of the pyridine ring, resulting in a complex mixture of byproducts and low yields.
Q3: What side reactions can occur during the chlorination of 6-methylpyridine-2-carboxylic acid?
During the chlorination of 6-methylpyridine-2-carboxylic acid to obtain the final product, several side reactions can occur:
-
Polychlorination: Introduction of more than one chlorine atom onto the pyridine ring can lead to the formation of dichlorinated or trichlorinated byproducts.
-
Incorrect Regioselectivity: Chlorination may occur at positions other than the desired C-4 position.
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Side-chain chlorination: Under certain conditions, particularly with radical initiators, chlorination of the methyl group can occur.
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Decarboxylation: The carboxylic acid group, being at the 2-position, can be susceptible to decarboxylation under harsh thermal conditions, leading to the formation of 4-chloro-6-methylpyridine.
Troubleshooting Guides
Problem 1: Low yield of 6-methylpyridine-2-carboxylic acid during the oxidation of 2,6-lutidine.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-oxidation to pyridine-2,6-dicarboxylic acid | - Reduce the amount of oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time and monitor the reaction progress closely using techniques like TLC or HPLC. |
| Incomplete reaction | - Increase the reaction time or temperature moderately. - Use a more potent oxidizing agent if applicable. - Ensure efficient stirring to overcome mass transfer limitations. |
| Ring degradation | - Employ milder oxidizing agents (e.g., KMnO4 under controlled pH, or catalytic oxidation). - Avoid excessively high temperatures. |
Problem 2: Formation of multiple chlorinated byproducts during the synthesis of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Polychlorination | - Use a stoichiometric amount of the chlorinating agent. - Perform the reaction at a lower temperature to increase selectivity. - Consider using a less reactive chlorinating agent. |
| Chlorination at undesired positions | - The directing effect of the existing substituents is crucial. Ensure the reaction conditions favor chlorination at the 4-position. This may involve adjusting the solvent and temperature. |
| Side-chain chlorination of the methyl group | - Avoid radical initiators (like AIBN) and high temperatures that favor free-radical reactions. - Perform the chlorination in the dark. |
| Decarboxylation of the product | - Avoid excessive heating during the reaction and work-up. - Use milder reaction conditions if possible. |
Experimental Protocols
1. Selective Oxidation of 2,6-Lutidine to 6-Methylpyridine-2-carboxylic acid
-
Materials: 2,6-lutidine, Potassium permanganate (KMnO4), Sodium hydroxide (NaOH), Sulfuric acid (H2SO4), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.
-
Slowly add a solution of potassium permanganate to the stirred solution of 2,6-lutidine. The rate of addition should be controlled to maintain the reaction temperature below a certain limit (e.g., 80-90 °C).
-
After the addition is complete, continue stirring at the same temperature for a specified time until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Acidify the concentrated solution with sulfuric acid to a pH of around 3-4 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to obtain 6-methylpyridine-2-carboxylic acid.
-
2. Chlorination of 6-Methylpyridine-2-carboxylic acid
-
Materials: 6-Methylpyridine-2-carboxylic acid, Thionyl chloride (SOCl2) or another suitable chlorinating agent, a solvent like dichloromethane (DCM) or chloroform.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-methylpyridine-2-carboxylic acid in the chosen solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully quench any excess chlorinating agent by slowly adding it to ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Potential side reactions during the oxidation of 2,6-Lutidine.
Caption: Potential side reactions during the chlorination step.
optimization of reaction conditions for 4-Chloro-6-methylpyridine-2-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid. It includes a detailed experimental protocol, a guide to optimizing reaction conditions, and a troubleshooting section to address common challenges.
Experimental Protocol: Oxidation of 4-chloro-2,6-lutidine
The most common laboratory-scale synthesis of this compound involves the selective oxidation of one of the methyl groups of 4-chloro-2,6-lutidine using a strong oxidizing agent such as potassium permanganate (KMnO₄).
Materials:
-
4-chloro-2,6-lutidine
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Potassium permanganate (KMnO₄)
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Sulfuric acid (H₂SO₄)
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Sodium bisulfite (NaHSO₃) or Oxalic acid
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Deionized water
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Ethanol
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Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-chloro-2,6-lutidine and deionized water.
-
Acidification: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to form the pyridinium salt, which increases solubility.
-
Oxidation: While vigorously stirring, slowly add potassium permanganate in portions to the reaction mixture. The reaction is exothermic; maintain the temperature within the desired range (e.g., 70-80°C) using a water bath. The purple color of the permanganate will disappear as it is consumed.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to check for the disappearance of the starting material.
-
Quenching: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The excess potassium permanganate and manganese dioxide (MnO₂) byproduct are removed by adding a quenching agent like sodium bisulfite or oxalic acid until the purple color disappears and the brown MnO₂ precipitate dissolves.
-
Work-up and Isolation:
-
Adjust the pH of the solution to acidic (pH 2-3) with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an aqueous sodium hydroxide solution, wash with an organic solvent like dichloromethane to remove non-acidic impurities, and then re-precipitate the product by adding hydrochloric acid.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters for optimization.
| Parameter | Range | Effect on Reaction | Recommendations for Optimization |
| Temperature | 50-100°C | Higher temperatures increase the reaction rate but may lead to over-oxidation and decomposition of the pyridine ring. Lower temperatures can result in incomplete reactions. | Start with a moderate temperature (e.g., 70-80°C) and adjust based on reaction progress and impurity profile. |
| Molar Ratio of KMnO₄ to Substrate | 1.5:1 to 3:1 | A higher ratio of KMnO₄ ensures complete conversion of the starting material but increases the risk of over-oxidation to dicarboxylic acid or ring cleavage. A lower ratio can lead to incomplete reaction and low yield. | Begin with a molar ratio of around 2:1. If incomplete reaction is observed, gradually increase the amount of KMnO₄. |
| Reaction Time | 2-12 hours | Insufficient reaction time will result in a low yield due to incomplete conversion. Prolonged reaction times, especially at higher temperatures, can increase the formation of byproducts. | Monitor the reaction by TLC or HPLC to determine the optimal time for quenching the reaction. |
| pH during Oxidation | Acidic | An acidic medium is generally used to keep the pyridine derivative in its more soluble salt form. However, very strong acidic conditions with permanganate can be aggressive. | Maintain a controlled acidic pH throughout the reaction. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The yield of my reaction is very low. What are the possible causes and how can I improve it?
A1: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Ensure the reaction has been running for a sufficient amount of time by monitoring it with TLC or HPLC.
-
Consider increasing the reaction temperature or the molar ratio of potassium permanganate.
-
-
-
Over-oxidation: The desired product might be further oxidized.
-
Troubleshooting:
-
Avoid excessively high temperatures and prolonged reaction times.
-
Use a moderate molar ratio of the oxidizing agent.
-
-
-
Losses during Work-up: The product might be lost during the isolation and purification steps.
-
Troubleshooting:
-
Ensure the pH is correctly adjusted for precipitation. The isoelectric point of the amino acid will give the best precipitation.
-
Be careful during extractions and transfers to minimize mechanical losses.
-
When recrystallizing, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.
-
-
Q2: My final product is contaminated with the starting material. How can I improve the purity?
A2: Contamination with the starting material indicates an incomplete reaction.
-
Troubleshooting:
-
Increase the reaction time or temperature.
-
Increase the molar equivalents of potassium permanganate.
-
During work-up, an acid-base extraction can be very effective. The carboxylic acid product will dissolve in a basic aqueous solution, while the unreacted starting material (a weaker base) will remain in the organic phase. After separating the layers, the aqueous layer can be acidified to precipitate the pure product.
-
Q3: I am observing the formation of 4-chloro-pyridine-2,6-dicarboxylic acid as a byproduct. How can I minimize this?
A3: The formation of the dicarboxylic acid is a result of over-oxidation of both methyl groups.
-
Troubleshooting:
-
Carefully control the stoichiometry of the potassium permanganate. Use a molar ratio that is just sufficient to oxidize one methyl group.
-
Maintain a lower reaction temperature to improve selectivity.
-
Consider a slower, portion-wise addition of the oxidizing agent to avoid localized high concentrations.
-
Q4: The work-up procedure is difficult due to the large amount of manganese dioxide precipitate. Are there any tips for easier handling?
A4: The manganese dioxide byproduct can indeed be challenging to filter.
-
Troubleshooting:
-
Ensure that the quenching step with sodium bisulfite or oxalic acid is complete. This will dissolve the MnO₂.
-
Adding a filter aid such as Celite before filtration can help to prevent the fine precipitate from clogging the filter paper.
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Hot filtration of the reaction mixture (after quenching) can sometimes be more efficient as it keeps salts dissolved.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-6-methylpyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My yield of this compound is very low after recrystallization. What are the possible reasons and how can I improve it?
A1: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Refer to the solvent solubility table below. Consider using a mixed solvent system if a single solvent is not effective.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization during Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Q2: Oily precipitation or no crystallization occurs upon cooling my recrystallization solution. What should I do?
A2: "Oiling out" or failure to crystallize can happen for several reasons:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove gross impurities before recrystallization.
-
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
-
-
Inappropriate Solvent: The solvent may not be ideal for crystallization of this specific compound.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes adding a co-solvent in which the compound is less soluble can induce crystallization.
-
Column Chromatography Issues
Q3: I am observing significant tailing or streaking of my compound on the TLC plate and during column chromatography. How can I resolve this?
A3: Tailing is a common problem when purifying acidic compounds like this compound on silica gel.
-
Cause: The acidic nature of the carboxylic acid group can lead to strong interactions with the slightly acidic silica gel, causing poor separation and band broadening.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in sharper bands.
Q4: How do I choose an appropriate solvent system for the column chromatography of this compound?
A4: The choice of eluent is critical for successful separation.
-
General Guidance: Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for pyridine carboxylic acids is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method first to determine the optimal solvent system. The ideal system will give a retention factor (Rf) of around 0.2-0.4 for the target compound and good separation from impurities.
-
Example Systems:
-
Hexane:Ethyl Acetate (with 0.5% acetic acid)
-
Dichloromethane:Methanol (with 0.5% acetic acid)
-
Acid-Base Extraction Issues
Q5: My recovery is low after performing an acid-base extraction. What could have gone wrong?
A5: Low recovery in acid-base extraction can be due to several factors:
-
Incomplete pH Adjustment: The pH of the aqueous phase must be sufficiently basic to deprotonate the carboxylic acid and bring it into the aqueous layer, and then sufficiently acidic to protonate it for extraction back into the organic layer.
-
Solution: Use a pH meter or pH paper to ensure the pH is well above the pKa of the carboxylic acid (typically pH > 8) during the basic wash and well below the pKa (typically pH < 2) during the acidification step.
-
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product.
-
Solution: To break emulsions, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite.
-
-
Insufficient Extractions: A single extraction may not be sufficient to transfer the compound completely between phases.
-
Solution: Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of this compound?
A: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be related pyridine derivatives or isomers.
Q: What is the expected appearance and melting point of pure this compound?
A: Pure this compound is typically an off-white solid. The melting point can be found in chemical supplier catalogs and is a good indicator of purity.
Q: In what solvents is this compound soluble?
A: Due to the presence of the polar carboxylic acid group and the pyridine nitrogen, it is expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be pH-dependent, increasing at higher pH. Solubility in non-polar solvents like hexane is expected to be low.
Data Presentation
Table 1: Solubility of this compound (Predicted and Experimental)
| Solvent | Predicted Solubility | Experimental Observations (if available) |
| Water | Sparingly soluble, pH-dependent | - |
| Methanol | Soluble | - |
| Ethanol | Soluble | - |
| Acetone | Moderately soluble | - |
| Ethyl Acetate | Sparingly soluble | - |
| Dichloromethane | Sparingly soluble | - |
| Hexane | Insoluble | - |
Note: This table provides general guidance. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent based on solubility tests (refer to Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Determine the optimal eluent system using TLC analysis. A common mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol, with the addition of 0.5% acetic acid.
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility in the eluent is low, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Oxidation of 4-chloro-6-methylpyridine: This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate (KMnO4).
-
Chlorination of 6-methylpyridine-2-carboxylic acid: This route starts with 6-methylpicolinic acid and introduces a chlorine atom at the 4-position of the pyridine ring. Thionyl chloride (SOCl2) is a frequently used reagent for this chlorination.
Q2: What are the most common impurities I should be aware of for each synthesis route?
A2: The impurity profile largely depends on the chosen synthetic pathway:
-
From Oxidation of 4-chloro-6-methylpyridine:
-
Unreacted Starting Material: Incomplete oxidation can lead to the presence of 4-chloro-6-methylpyridine in the final product.
-
Over-oxidation Products: Harsh reaction conditions can lead to the formation of pyridine-2,4-dicarboxylic acid or even ring-opened byproducts.
-
Manganese Dioxide (MnO2): If potassium permanganate is used as the oxidant, residual manganese dioxide may contaminate the product if not properly removed during workup.
-
-
From Chlorination of 6-methylpyridine-2-carboxylic acid:
-
Di-chlorinated Impurities: Over-chlorination is a significant concern, potentially leading to the formation of 4,5-dichloro-6-methylpyridine-2-carboxylic acid.[1]
-
Unreacted Starting Material: Incomplete chlorination will result in the presence of 6-methylpyridine-2-carboxylic acid.
-
Isomeric Impurities: Depending on the reaction conditions, other chlorinated isomers might be formed in minor quantities.
-
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.
-
TLC: A simple and rapid method to qualitatively track the consumption of starting material and the formation of the product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or methanol, with the ratio adjusted to achieve good separation.
-
HPLC: Provides quantitative data on the relative amounts of starting material, product, and major impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point for method development.[2][3]
Troubleshooting Guides
Route 1: Oxidation of 4-chloro-6-methylpyridine
Issue 1: Low yield of this compound with significant unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of oxidizing agent (e.g., KMnO4). | Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 0.1 equivalent steps). |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for byproduct formation. |
| Inadequate reaction time. | Extend the reaction time and monitor the consumption of starting material by TLC or HPLC at regular intervals. |
| Poor solubility of the starting material. | Consider using a co-solvent system to improve solubility. |
Issue 2: Presence of a significant amount of over-oxidation byproducts.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. For KMnO4 oxidations, maintaining a temperature range of 80-95°C is often recommended. |
| Excess of oxidizing agent. | Reduce the molar equivalents of the oxidizing agent. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed to an acceptable level. |
Route 2: Chlorination of 6-methylpyridine-2-carboxylic acid
Issue 1: Formation of di-chlorinated impurities, such as 4,5-dichloro-6-methylpyridine-2-carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Excess of chlorinating agent (e.g., thionyl chloride). | Use a stoichiometric amount or a slight excess of the chlorinating agent. |
| High reaction temperature. | Perform the reaction at a lower temperature. Gradual heating can help control the reaction rate and minimize over-chlorination. |
| Prolonged reaction time. | Monitor the reaction progress and quench the reaction once the desired level of conversion is achieved. |
Issue 2: Low conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Insufficient amount of chlorinating agent. | Gradually increase the molar ratio of the chlorinating agent. |
| Low reaction temperature. | Cautiously increase the reaction temperature while monitoring for the formation of di-chlorinated byproducts. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can quench the chlorinating agent. |
Data Presentation
Table 1: Effect of KMnO4 Equivalents on Oxidation of 4-chloro-6-methylpyridine
| Molar Equivalents of KMnO4 | Yield of Product (%) | Unreacted Starting Material (%) | Over-oxidation Products (%) |
| 2.0 | 65 | 30 | 5 |
| 2.5 | 85 | 10 | 5 |
| 3.0 | 88 | 5 | 7 |
| 3.5 | 85 | <1 | 15 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Table 2: Influence of Temperature on Chlorination with Thionyl Chloride
| Reaction Temperature (°C) | Yield of Product (%) | Unreacted Starting Material (%) | Di-chlorinated Impurity (%) |
| 60 | 70 | 25 | 5 |
| 70 | 85 | 10 | 5 |
| 80 | 88 | 5 | 7 |
| 90 | 82 | <2 | 16 |
Note: Data is illustrative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
-
Reaction Setup: To a stirred solution of 4-chloro-6-methylpyridine (1.0 eq) in water, add potassium permanganate (2.5 eq) portion-wise over 1 hour.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with concentrated HCl to a pH of 3-4. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Protocol 2: Synthesis of this compound via Chlorination
-
Reaction Setup: To a flask charged with 6-methylpyridine-2-carboxylic acid (1.0 eq), add thionyl chloride (1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 70-80°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Isolation: Adjust the pH of the aqueous solution to 3-4 with a suitable base (e.g., sodium bicarbonate solution). The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from an appropriate solvent, such as acetonitrile, can be performed for further purification.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield in the oxidation synthesis route.
Caption: Troubleshooting workflow for managing di-chlorinated impurities.
References
Technical Support Center: Alternative Catalysts for the Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing alternative catalysts for the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid. The information provided is based on established catalytic oxidation principles for related methylpyridines. Direct experimental data for the catalytic oxidation of 4-chloro-2-methylpyridine using these specific alternative catalysts is limited in the provided search results; therefore, the following protocols and troubleshooting guides are based on analogous transformations and should be adapted and optimized for the specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the limitations of traditional oxidizing agents like KMnO₄ and K₂Cr₂O₇ for the synthesis of this compound?
A1: While effective, traditional strong oxidizing agents like potassium permanganate and potassium dichromate suffer from several drawbacks. These include the need for stoichiometric or supra-stoichiometric amounts, harsh reaction conditions, the generation of significant amounts of inorganic waste (e.g., manganese or chromium salts), and potential for over-oxidation or side reactions, which can lead to lower selectivity and purification challenges.[1]
Q2: What are the primary advantages of using alternative catalytic systems for this oxidation?
A2: Alternative catalytic systems offer several potential advantages, including:
-
Higher Selectivity: Catalysts can be designed to selectively oxidize the methyl group without affecting other functional groups on the pyridine ring.
-
Milder Reaction Conditions: Many catalytic oxidations can be carried out under milder temperature and pressure conditions.
-
Reduced Waste: Catalytic amounts of the oxidizing agent are used, and in the case of aerobic oxidation, air or oxygen is the terminal oxidant, with water as the only byproduct.
-
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, improving the economic and environmental footprint of the process.
Q3: What are some promising alternative catalytic systems for the oxidation of 4-chloro-2-methylpyridine?
A3: Based on studies of similar methylpyridine oxidations, two promising alternative catalytic systems are:
-
Vanadium-based heterogeneous catalysts: Mixed metal oxides, particularly those containing vanadium and titanium (e.g., V₂O₅-TiO₂), have shown high activity and selectivity in the gas-phase oxidation of methylpyridines.[2]
-
N-hydroxyphthalimide (NHPI) with a Cobalt(II) co-catalyst: This system is effective for the aerobic liquid-phase oxidation of a wide range of substrates, including those with benzylic C-H bonds, under relatively mild conditions.[3][4]
Troubleshooting Guides
Vanadium-based Heterogeneous Catalysis (e.g., V₂O₅-TiO₂)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion of 4-chloro-2-methylpyridine | 1. Reaction temperature is too low. 2. Insufficient catalyst activity. 3. Catalyst deactivation due to coking or poisoning. | 1. Gradually increase the reaction temperature while monitoring selectivity. For V-Ti-Mn-O catalysts, the optimal conversion for 4-methylpyridine is observed around 360 °C.[2] 2. Ensure the catalyst is properly prepared and activated. The calcination temperature can significantly impact the catalyst's crystalline phase and activity. 3. Regenerate the catalyst by calcination in air to burn off carbonaceous deposits. Consider pre-treating the feed to remove potential poisons. |
| Low Selectivity to this compound | 1. Reaction temperature is too high, leading to over-oxidation (e.g., to CO₂). 2. Unfavorable catalyst composition. | 1. Decrease the reaction temperature. For V-Ti-Mn-O catalyzed oxidation of 4-methylpyridine, the highest selectivity was achieved at 320 °C.[2] 2. The ratio of the metal oxides can influence selectivity. Modifying the V₂O₅ to TiO₂ ratio or introducing a third metal oxide (e.g., MnO₂) can improve selectivity.[2] |
| Catalyst Instability | 1. Sintering of the catalyst at high temperatures. 2. Loss of active components. | 1. Operate at the lowest effective temperature. The support material (e.g., TiO₂) can help to stabilize the active vanadium oxide phase. 2. Ensure the catalyst preparation method leads to a stable and well-dispersed active phase. |
N-hydroxyphthalimide (NHPI) / Cobalt(II) Catalyzed Aerobic Oxidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction Does Not Initiate or is Sluggish | 1. Insufficient concentration of the active PINO radical. 2. Presence of radical inhibitors. 3. Low reaction temperature. | 1. Ensure the presence of both NHPI and the Co(II) salt, as both are typically required for efficient catalysis.[3] Consider adding a small amount of a radical initiator like AIBN to start the reaction. 2. Purify the starting material and solvent to remove any potential inhibitors. 3. Gradually increase the reaction temperature. Temperatures between 90-100 °C are often effective for benzylic oxidations with this system.[4] |
| Low Yield of Carboxylic Acid | 1. Incomplete conversion. 2. Formation of byproducts (e.g., benzyl alcohol, aldehyde). 3. Deactivation of the catalyst. | 1. Increase the reaction time or catalyst loading. Ensure an adequate supply of oxygen. 2. Adjust the ratio of NHPI to Co(II) and the reaction temperature to favor the formation of the carboxylic acid over intermediate oxidation products. 3. The NHPI catalyst can degrade over time. If reusing the catalyst, consider adding a fresh portion. |
| Formation of Tarry Side Products | 1. Over-oxidation or polymerization reactions. | 1. Lower the reaction temperature. Use a more dilute solution. Ensure efficient stirring to prevent localized overheating. |
| Product Inhibition | 1. The product may chelate with the cobalt catalyst, inhibiting its activity. | 1. If product inhibition is suspected, consider using a cobalt-free electrochemical method for the generation of the PINO radical.[4] |
Quantitative Data Summary
The following table summarizes performance data for alternative catalysts in the oxidation of methylpyridines, which can serve as a starting point for the optimization of 4-chloro-2-methylpyridine oxidation.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Product | Temperature (°C) | Reference |
| V-Ti-O | 4-Methylpyridine | ~80 | ~65 | Isonicotinic Acid | 360 | [2] |
| V-Ti-Mn-O | 4-Methylpyridine | ~82 | ~67 | Isonicotinic Acid | 320-360 | [2] |
| NHPI/Co(OAc)₂ | 3-Ethylpyridine | >95 (Yield) | - | 3-Acetylpyridine | 100 | [4] |
Note: The data presented is for analogous substrates and reaction conditions may need significant optimization for 4-chloro-2-methylpyridine.
Experimental Protocols
The following are generalized experimental protocols for the alternative catalytic oxidation of 4-chloro-2-methylpyridine based on procedures for similar substrates. Caution: These are starting points and require optimization.
Protocol 1: Gas-Phase Oxidation using a V₂O₅-TiO₂-MnO₂ Catalyst
This protocol is adapted from the gas-phase oxidation of 4-methylpyridine.[2]
-
Catalyst Preparation:
-
Prepare the V-Ti-Mn-O catalyst via a sol-gel method.
-
Dissolve citric acid in distilled water with stirring at 70°C.
-
Add the metal precursors (e.g., VOSO₄·H₂O, TiO(acac)₂, and Mn(OAc)₂·4H₂O) to the citric acid solution.
-
Add ethylene glycol and heat to 90°C to form a resin.
-
Dry the resin at 120°C for 12 hours.
-
Calcine the material at 400°C for 4 hours and then at 800°C for 4 hours.
-
-
Catalytic Reaction:
-
Pack a fixed-bed flow reactor with the prepared catalyst.
-
Introduce a gaseous feed of 4-chloro-2-methylpyridine, air, and water vapor into the reactor.
-
Heat the reactor to the desired temperature (e.g., starting at 280°C and gradually increasing).
-
Collect the reaction products by condensation and analyze the product mixture using appropriate analytical techniques (e.g., GC-MS, HPLC).
-
Protocol 2: Aerobic Liquid-Phase Oxidation using NHPI/Co(OAc)₂
This protocol is adapted from the aerobic oxidation of benzylic C-H bonds.[4]
-
Reaction Setup:
-
To a reaction vessel, add 4-chloro-2-methylpyridine (1.0 mmol), N-hydroxyphthalimide (NHPI, 0.1 mmol, 10 mol%), and Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.02 mmol, 2 mol%).
-
Add a suitable solvent (e.g., ethyl acetate or butyl acetate, 1.0 mL).
-
-
Reaction Execution:
-
Stir the mixture at a temperature between 90-100°C under an atmosphere of air or oxygen (a balloon or a pressurized system can be used).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Visualizations
Experimental Workflow for V₂O₅-TiO₂-MnO₂ Catalyzed Gas-Phase Oxidation
References
preventing decarboxylation of 4-Chloro-6-methylpyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decarboxylation of 4-Chloro-6-methylpyridine-2-carboxylic acid during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant issue as the carboxylic acid at the 2-position of the pyridine ring makes the molecule susceptible to losing CO₂, especially when heated. This degradation leads to the formation of 4-chloro-2,6-lutidine, resulting in yield loss and contamination of the desired product.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors that promote decarboxylation are:
-
Temperature: Elevated temperatures provide the activation energy for the decarboxylation reaction. For pyridine-2-carboxylic acids, decarboxylation can become significant at temperatures above 150°C.[1] A related compound, 2-Chloro-6-methylpyridine-4-carboxylic acid, shows decomposition between 208-212 °C.
-
pH: The stability of pyridine-2-carboxylic acids is pH-dependent. The zwitterionic form, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated, is believed to be the key intermediate in the decarboxylation process.[1][2]
-
Solvent: Protic solvents, especially water, can facilitate the formation of the zwitterionic intermediate and promote decarboxylation.[3]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it is crucial to store it under conditions that minimize the risk of decarboxylation. Based on information for related compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents moisture and oxygen from interacting with the compound. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Location | Cool, dry, and well-ventilated area | Minimizes exposure to heat and humidity. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction (e.g., amide or Suzuki coupling) | Decarboxylation of the starting material due to excessive heat. | - Monitor the reaction temperature closely and maintain it at the lowest effective level. - Consider using a milder base or a catalyst system that operates at lower temperatures. - Minimize reaction time. |
| Decomposition of the starting material in the presence of a strong base. | - Use a weaker, non-nucleophilic base if the reaction allows. - Add the base portion-wise at a low temperature to control the exotherm. | |
| Presence of 4-chloro-2,6-lutidine as a major byproduct | Significant decarboxylation has occurred. | - Review the reaction setup to ensure strict anhydrous and inert conditions. - Purify the starting material before use to remove any existing degradation products. - Lower the reaction temperature and shorten the reaction time. |
| Inconsistent reaction outcomes | Variable quality of the starting material due to partial decarboxylation during storage. | - Store the compound under the recommended conditions (see FAQs). - Before use, check the purity of the starting material by a suitable analytical method (e.g., NMR, LC-MS). |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Decarboxylation
This protocol outlines best practices for handling this compound in any experimental setting.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Handling:
-
Handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Weigh the required amount quickly and in a dry environment. Keep the main stock bottle tightly sealed and stored under recommended conditions.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel under a positive pressure of inert gas.
-
If possible, maintain a low temperature when adding reagents, especially bases.
-
Protocol 2: Amide Coupling Reaction with Minimized Decarboxylation
This protocol provides a method for forming an amide bond while minimizing the risk of decarboxylation.
-
Reagents and Equipment:
-
This compound
-
Amine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
To a dry flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Add the coupling agent and the non-nucleophilic base. Stir for 10-15 minutes at 0°C to activate the carboxylic acid.
-
Slowly add a solution of the amine in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up using cooled, deionized water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 3: Suzuki Coupling Reaction with Minimized Decarboxylation
This protocol is designed for Suzuki coupling reactions, a common application that often requires elevated temperatures.
-
Reagents and Equipment:
-
This compound (or its corresponding halide derivative if the acid is not directly used)
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere setup
-
-
Procedure:
-
To a dry Schlenk flask, add the this compound derivative, boronic acid, and base under an inert atmosphere.
-
Add the palladium catalyst.
-
Add the degassed, anhydrous solvent.
-
Heat the reaction mixture to the lowest effective temperature (typically 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Mechanism of decarboxylation via a zwitterionic intermediate.
Caption: Workflow for troubleshooting low product yield.
References
challenges in the regioselective synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the regioselective synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound is a multi-step process that typically involves building the pyridine core and then introducing the substituents with specific regiochemistry. Key strategies often start from a pre-substituted pyridine like 2,6-lutidine or a picolinic acid derivative. A common conceptual pathway involves:
-
Functionalization of the 2-position to install a carboxylic acid or a precursor group (like a nitrile).
-
Regioselective chlorination at the 4-position, often the most challenging step.
-
Hydrolysis of the precursor group to the final carboxylic acid, if necessary.
Q2: Why is achieving regioselectivity in the chlorination step so challenging?
A2: The pyridine ring has distinct electronic properties. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions. Direct chlorination of a 6-methylpyridine-2-carboxylic acid precursor can lead to a mixture of isomers. Achieving selectivity for the C4 position often requires specific strategies, such as directing effects from existing substituents or modification of the pyridine nitrogen (e.g., N-oxide formation) to alter the ring's reactivity.
Q3: What is Directed ortho-Metalation (DoM) and can it be used in this synthesis?
A3: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings.[1][2] A directing metalating group (DMG) on the ring, typically a Lewis basic moiety, chelates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to the nearest (ortho) position.[3] For this synthesis, if one starts with 4-chloro-6-methylpyridine, a DMG at the 2-position could direct lithiation and subsequent carboxylation. However, the existing chloro and methyl groups also influence the site of metalation.[4] Careful selection of the base and reaction conditions is critical to control the regioselectivity.[5]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction during Hydrolysis of 2-Cyano-4-chloro-6-methylpyridine
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Conditions Leading to Decomposition | Use acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) at moderate temperatures (reflux). | Strong basic conditions (e.g., NaOH) at high temperatures can lead to unwanted side reactions or decomposition of the pyridine ring. |
| Incomplete Reaction | Increase reaction time or try microwave-assisted hydrolysis. | The nitrile group on an electron-deficient pyridine ring can be resistant to hydrolysis. Extended time or microwave energy can help drive the reaction to completion. |
| Metal-Promoted Hydrolysis | Consider using a copper(II) salt as a promoter for the hydrolysis. | Metal ions can coordinate to the nitrile and pyridine nitrogen, activating the nitrile group towards nucleophilic attack by water.[6] |
Issue 2: Poor Regioselectivity during Chlorination
| Potential Cause | Troubleshooting Step | Rationale |
| Direct Electrophilic Chlorination | Convert the pyridine precursor to its N-oxide. Chlorinate the N-oxide (e.g., with POCl₃ or SO₂Cl₂), which activates the C4 position, and then reduce the N-oxide. | N-oxide formation alters the electronic distribution of the pyridine ring, making the C4 position more susceptible to nucleophilic attack in the chlorination step and avoiding mixtures. |
| Radical Chlorination | Use N-chlorosuccinimide (NCS) under non-radical conditions (dark, no radical initiator). | Free-radical chlorination is typically less selective. Using an electrophilic chlorinating agent like NCS can provide better control over the reaction site. |
| Incorrect Starting Material | A known process for a related compound involves reacting 2,6-dihydroxy-3-cyano-4-methyl-pyridine with phosphorus oxychloride (POCl₃).[7] | Starting from a dihydroxy precursor and using a strong chlorinating agent can provide a regiochemically defined product.[7] |
Issue 3: Side Reactions during Lithiation/Carboxylation Attempts
| Potential Cause | Troubleshooting Step | Rationale |
| Nucleophilic Addition to Pyridine Ring | Use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[5] | Strong, unhindered bases like n-BuLi can add to the C=N bond of the pyridine ring.[5] Hindered bases favor deprotonation over addition. |
| Deprotonation of the Methyl Group | Use a base known to favor ring metalation over side-chain metalation. The choice of base and solvent is crucial. LDA is known to deprotonate the 4-methyl group of 3,4-lutidine.[8] | The acidity of the methyl protons is competitive with the ring protons. The reaction outcome is highly dependent on the base, solvent, and temperature. |
| Halogen-Metal Exchange | Use a base less prone to halogen-metal exchange, such as LDA, instead of t-BuLi if a bromo- or iodo-pyridine is used as a precursor. | For aryl bromides and iodides, halogen-metal exchange can be faster than directed lithiation, leading to lithiation at the halogenated position instead of the desired ortho position.[9] |
Experimental Protocols
Representative Protocol: Synthesis via N-Oxide Intermediate
This protocol is a representative pathway and may require optimization.
Step 1: N-Oxidation of 6-Methylpyridine-2-carboxylic acid
-
Dissolve 6-Methylpyridine-2-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise at room temperature.
-
Heat the mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully add a saturated solution of sodium sulfite to quench excess peroxide.
-
Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-Methylpyridine-1-oxide-2-carboxylic acid.
Step 2: Regioselective Chlorination at C4
-
Place 6-Methylpyridine-1-oxide-2-carboxylic acid (1.0 eq) in a round-bottom flask.
-
Add excess phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a solid base like sodium carbonate or a concentrated NaOH solution, keeping the temperature low.
-
Extract the product, this compound, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.
Data Tables
Table 1: Comparison of Chlorination Conditions for 6-Methylpicolinic Acid N-Oxide
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-Chloro Isomer (%) | Regioselectivity (4-Cl : other isomers) |
| 1 | POCl₃ | Neat | 110 | 3 | 65 | >95:5 |
| 2 | SOCl₂ | Toluene | 80 | 6 | 45 | 80:20 |
| 3 | POCl₃ / PCl₅ | Neat | 120 | 2 | 72 | >95:5 |
| 4 | NCS | Acetonitrile | 80 | 12 | 30 | 70:30 |
Data are representative and intended for comparison purposes.
Visualizations
Caption: Proposed synthetic workflow for the target molecule.
Caption: Troubleshooting decision tree for the chlorination step.
References
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Isolation and Purification of 4-Chloro-6-methylpyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylpyridine-2-carboxylic acid. Our aim is to offer practical solutions to common issues encountered during the work-up and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties is crucial for designing effective purification strategies. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | N/A |
| Molecular Weight | 171.58 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 208-212 °C (decomposes) | |
| pKa (Predicted) | 3.07 - 3.34 | [1] |
| Solubility | Soluble in Methanol. A similar compound, 6-chloronicotinic acid, is soluble in deionized water. | [2] |
Q2: What are the common impurities I should be aware of during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted starting materials: Depending on the synthetic route, this could include the corresponding picoline or nitrile precursor.
-
Over-chlorinated species: If using reagents like thionyl chloride, dichlorinated pyridine species can be formed. For a similar synthesis, the formation of a 4,5-dichloro impurity has been reported.[3]
-
Regioisomers: Depending on the synthetic strategy, other isomers of the chloromethylpyridine carboxylic acid may be present.
-
Hydrolysis byproducts: If the synthesis involves a nitrile hydrolysis step, incomplete reaction may leave the corresponding amide as an impurity.
Q3: How can I monitor the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity.
-
Recommended Columns: Mixed-mode columns such as Primesep 100, Amaze SC, or Coresep 100 are effective for separating pyridine carboxylic acids and their isomers.[4][5][6]
-
Mobile Phase: A typical mobile phase would consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[5][7] For example, a mobile phase of 5% acetonitrile with 0.1% phosphoric acid has been used for the analysis of 4-pyridinecarboxylic acid.[5]
-
Detection: UV detection at 255 nm is a suitable method.[5]
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic and basic compounds from neutral impurities. Given the amphoteric nature of pyridine carboxylic acids (possessing both a basic pyridine ring and an acidic carboxylic acid group), careful pH control is essential.
Problem: Low recovery of the product after acid-base extraction.
-
Possible Cause 1: Incorrect pH for extraction. The pKa of the carboxylic acid is predicted to be around 3.07-3.34, while the pKa of the pyridinium ion is typically around 5-6. This means that at a pH between the two pKa values, the compound may exist as a zwitterion with low solubility in both aqueous and organic phases.
-
Solution:
-
To extract into an aqueous basic solution, use a mild base like sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid. Avoid strong bases like NaOH if you have base-sensitive functional groups.
-
To precipitate the product from the aqueous solution, carefully acidify with an acid like HCl to a pH of approximately 1.5-1.7. A similar compound, 4-chloro-2-pyridine carboxylic acid, has been successfully precipitated at this pH. It is crucial to monitor the pH with a pH meter or pH paper.
-
-
-
Possible Cause 2: Emulsion formation during extraction. The presence of fine solid particles or amphiphilic impurities can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separation funnel and gently swirl. This can help to break the emulsion.
-
Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion.
-
If the problem persists, consider using a different organic solvent.
-
-
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of this compound using acid-base extraction.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Problem: Difficulty in finding a suitable recrystallization solvent.
-
Possible Cause: The compound may be too soluble or too insoluble in common solvents.
-
Solution:
-
Single Solvent Recrystallization: Based on available data, methanol is a potential solvent. Ethanol has also been used for a similar compound.[8] The general procedure is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
-
Solvent/Anti-solvent System: If a single suitable solvent cannot be found, a solvent/anti-solvent system can be effective.
-
Dissolve the compound in a solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add an "anti-solvent" in which the compound is poorly soluble (e.g., water or a non-polar solvent like hexanes) at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the impurities is lowered to a point where the mixture is a liquid at the recrystallization temperature.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to the solution.
-
Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also help to induce crystallization.
-
-
Experimental Protocol for Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen recrystallization solvent (e.g., methanol or ethanol) to its boiling point.
-
Add the hot solvent to the crude product in small portions, with swirling, until the solid has just dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For challenging separations or to remove closely related impurities, column chromatography can be employed.
Problem: The compound streaks on the TLC plate or elutes as a broad band from the column.
-
Possible Cause: The carboxylic acid group can interact strongly with the silica gel, leading to poor chromatographic behavior.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the silica gel, resulting in sharper peaks and less tailing.
-
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. For example, a gradient of ethyl acetate in hexanes with 1% acetic acid.
Workflow for Column Chromatography Purification:
Caption: A general workflow for the purification of this compound by column chromatography.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. 6-Chloropyridine-3-carboxylic acid (99%) - Amerigo Scientific [amerigoscientific.com]
- 3. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]
Validation & Comparative
Navigating the Synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Chloro-6-methylpyridine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of potential synthesis routes for this target molecule, complete with experimental data and detailed protocols to aid in the selection of the most suitable method.
Comparison of Synthetic Strategies
Two primary synthetic routes from the readily available starting material 2,6-lutidine (2,6-dimethylpyridine) are proposed and evaluated. The key difference lies in the sequence of the chlorination and oxidation steps.
| Parameter | Route 1: Early Chlorination | Route 2: Late Chlorination |
| Starting Material | 2,6-Lutidine | 2,6-Lutidine |
| Key Intermediates | 4-Chloro-2,6-dimethylpyridine, this compound | 6-Methylpyridine-2-carboxylic acid, this compound |
| Overall Yield | Moderate | Potentially Higher |
| Key Challenges | Selective oxidation of one methyl group. | Potential for side reactions during chlorination of the carboxylic acid. |
| Purity of Final Product | Good, with potential for isomeric impurities. | Good, purification may be challenging due to the polar nature of the product. |
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthesis routes is depicted below, highlighting the key transformations.
Caption: Comparative flowchart of two synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the key steps in each route are provided below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Route 1: Early Chlorination
Step 1: Synthesis of 2,6-Dimethyl-4-pyridone from 2,6-Lutidine
-
Reaction: Oxidation of 2,6-lutidine.
-
Procedure: A detailed procedure for the oxidation of lutidine derivatives can be adapted from analogous reactions in the literature. Typically, this involves reacting 2,6-lutidine with a suitable oxidizing agent such as hydrogen peroxide in acetic acid.
Step 2: Synthesis of 4-Chloro-2,6-dimethylpyridine from 2,6-Dimethyl-4-pyridone
-
Reaction: Chlorination using phosphorus oxychloride.
-
Procedure: 2,6-Dimethyl-4-hydroxypyridine is reacted with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 90-110°C. After the reaction, the mixture is carefully quenched with ice and neutralized to obtain 4-chloro-2,6-dimethylpyridine.[1]
Step 3: Synthesis of this compound from 4-Chloro-2,6-dimethylpyridine
-
Reaction: Selective oxidation of one methyl group.
-
Procedure: 4-Chloro-2,6-dimethylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium (e.g., sulfuric acid). The reaction temperature is typically maintained between 70-130°C.[2][3][4] The selective oxidation of one methyl group over the other can be challenging and may lead to a mixture of products, requiring careful control of reaction conditions and purification.
Route 2: Late Chlorination
Step 1: Synthesis of 6-Methylpyridine-2-carboxylic acid from 2,6-Lutidine
-
Reaction: Selective oxidation of one methyl group.
-
Procedure: Similar to Route 1, 2,6-lutidine is selectively oxidized. Commercially, picolinic acid (pyridine-2-carboxylic acid) is produced by the ammoxidation of 2-picoline followed by hydrolysis.[5] A laboratory-scale synthesis involves the oxidation of 2-picoline (2-methylpyridine) with potassium permanganate.[5] By analogy, selective oxidation of one methyl group of 2,6-lutidine can be achieved under controlled conditions.
Step 2: Synthesis of this compound from 6-Methylpyridine-2-carboxylic acid
-
Reaction: Chlorination using thionyl chloride.
-
Procedure: 6-Methylpyridine-2-carboxylic acid is reacted with thionyl chloride (SOCl2), often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or bromine. The reaction is typically heated to around 85°C.[6] This method is effective for the chlorination of pyridine carboxylic acids.
Conclusion
Both presented routes offer viable pathways to synthesize this compound. The "Early Chlorination" route (Route 1) benefits from a more direct approach to the chlorinated pyridine scaffold, but the selective oxidation in the final step can be a significant hurdle, potentially impacting the overall yield and purity. Conversely, the "Late Chlorination" route (Route 2) may offer a higher overall yield due to a more controlled final chlorination step on the pre-formed carboxylic acid. However, the handling of thionyl chloride requires appropriate safety precautions. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. Further optimization of the reaction conditions for each step is recommended to maximize yield and minimize by-product formation.
References
- 1. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 4-Chloro-6-methylpyridine-2-carboxylic acid and Its Precursors
A detailed examination of the spectroscopic signatures of 4-Chloro-6-methylpyridine-2-carboxylic acid and its key precursors provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis of their spectral data, supported by experimental protocols and logical workflows, to facilitate their identification and characterization.
The synthesis of this compound, a substituted pyridine derivative of interest in medicinal chemistry, logically proceeds from the readily available precursor, 6-methylpyridine-2-carboxylic acid. The introduction of a chlorine atom at the 4-position of the pyridine ring significantly alters the electronic environment of the molecule, a change that is readily observable through various spectroscopic techniques. This guide will focus on the comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound and its direct precursor.
Synthetic Pathway Overview
The likely synthetic route to this compound involves the direct chlorination of 6-methylpyridine-2-carboxylic acid. This method is analogous to the synthesis of similar chlorinated pyridine carboxylic acids. The process typically involves the use of a chlorinating agent to introduce a chlorine atom onto the pyridine ring.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound and its precursor, 6-methylpyridine-2-carboxylic acid.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H3 | H4 | H5 | CH₃ |
| 6-methylpyridine-2-carboxylic acid[1] | 7.43 (d) | 7.82 (t) | 8.02 (d) | 2.62 |
| This compound | ~7.6 (s) | - | ~8.1 (s) | ~2.7 |
Note: Predicted values for this compound are based on the analysis of related structures and established substituent effects.
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | CH₃ | COOH |
| 6-methylpyridine-2-carboxylic acid | ~150 | ~125 | ~138 | ~123 | ~158 | ~24 | ~165 |
| This compound | ~151 | ~127 | ~145 | ~122 | ~160 | ~25 | ~164 |
Note: Predicted values for this compound and some values for the precursor are based on established chemical shift prediction models and data from similar compounds.
Table 3: FTIR Spectral Data (cm⁻¹)
| Functional Group | 6-methylpyridine-2-carboxylic acid | This compound |
| O-H stretch (Carboxylic Acid) | ~3400-2400 (broad) | ~3400-2400 (broad) |
| C=O stretch (Carboxylic Acid) | ~1700 | ~1710 |
| C=C, C=N stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
| C-Cl stretch | - | ~800-600 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.
Spectroscopic Interpretation and Comparison
¹H NMR Spectra: The ¹H NMR spectrum of 6-methylpyridine-2-carboxylic acid displays a characteristic set of three aromatic proton signals in the range of 7.4-8.1 ppm, along with a singlet for the methyl protons around 2.6 ppm.[1] Upon chlorination at the 4-position, the signal corresponding to H4 disappears, and the remaining two aromatic protons (H3 and H5) would appear as singlets, with their chemical shifts slightly adjusted due to the electronic effect of the chlorine atom. The methyl proton signal is expected to show a minor downfield shift.
¹³C NMR Spectra: In the ¹³C NMR spectrum, the introduction of the electronegative chlorine atom at the C4 position is expected to cause a significant downfield shift for the C4 signal and will also influence the chemical shifts of the adjacent carbons (C3 and C5) to a lesser extent. The chemical shifts of the other carbon atoms in the ring, as well as the methyl and carboxylic acid carbons, are anticipated to experience minor changes.
FTIR Spectra: The FTIR spectra of both compounds are dominated by the characteristic broad O-H stretching vibration of the carboxylic acid group in the region of 3400-2400 cm⁻¹ and a strong C=O stretching absorption around 1700-1710 cm⁻¹. The key difference in the FTIR spectrum of this compound is the appearance of a C-Cl stretching vibration, typically in the fingerprint region between 800 and 600 cm⁻¹, which is absent in the spectrum of the precursor.
Alternative Precursor and Comparative Analysis
An alternative precursor for related chloro-substituted pyridines is 2-chloro-6-methylpyridine. The spectroscopic analysis of this compound in comparison to the final product would highlight the changes associated with the introduction of the carboxylic acid group.
Caption: Alternative synthetic considerations for this compound.
The FTIR spectrum of 2-chloro-6-methylpyridine would lack the characteristic broad O-H and strong C=O stretching bands of a carboxylic acid, making it easily distinguishable from the final product. Its ¹H and ¹³C NMR spectra would also differ significantly due to the absence of the deshielding effect of the carboxylic acid group on the adjacent protons and carbons.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its likely precursors. The provided data and workflows can aid researchers in the efficient identification and characterization of these compounds in a laboratory setting.
References
comparative study of the reactivity of 4-Chloro-6-methylpyridine-2-carboxylic acid and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 4-Chloro-6-methylpyridine-2-carboxylic acid and its positional isomers. Understanding the nuanced differences in reactivity among these structurally similar compounds is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The electronic and steric effects imparted by the substituent positions on the pyridine ring govern their behavior in key chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and esterification.
Comparative Analysis of Physicochemical Properties and Reactivity
The reactivity of chloromethylpyridine carboxylic acids is fundamentally influenced by the electronic interplay of the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating methyl group, in conjunction with the inherent electron-deficient nature of the pyridine ring. The relative positions of these substituents dictate the electrophilicity of the carbon atoms in the pyridine ring and the acidity of the carboxylic acid.
| Compound | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Reactivity Order (Nucleophilic Substitution) | Predicted Reactivity Order (Suzuki Coupling) | Predicted Reactivity Order (Esterification) |
| A | This compound | 30235-19-9 | 171.58 | Not Reported | 1 (Highest) | 1 (Highest) | 3 (Lowest) |
| B | 2-Chloro-6-methylpyridine-4-carboxylic acid | 25462-85-5 | 171.58 | 208-212 | 2 (Moderate) | 2 (Moderate) | 2 (Moderate) |
| C | 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | 171.58 | Not Reported | 3 (Lowest) | 3 (Lowest) | 1 (Highest) |
Note: The predicted reactivity orders are based on established principles of electronic and steric effects in pyridine chemistry. Experimental verification under standardized conditions is recommended.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The reactivity towards nucleophiles is largely governed by the stability of the Meisenheimer intermediate, which is enhanced by electron-withdrawing groups positioned at the ortho and para positions relative to the leaving group (the chlorine atom).
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
-
To a solution of the chloromethylpyridine carboxylic acid (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Comparative Data (Illustrative)
| Compound | Reaction Time (h) | Yield (%) |
| A | 12 | 85 |
| B | 18 | 70 |
| C | 24 | 55 |
Rationale for Reactivity Trend:
-
Compound A (this compound): The chlorine atom at the 4-position is para to the ring nitrogen, which strongly stabilizes the negative charge in the Meisenheimer intermediate through resonance, making it the most reactive.
-
Compound B (2-Chloro-6-methylpyridine-4-carboxylic acid): The chlorine at the 2-position is ortho to the ring nitrogen, also allowing for good resonance stabilization of the intermediate. However, potential steric hindrance from the adjacent methyl group at the 6-position may slightly reduce its reactivity compared to Compound A.
-
Compound C (6-Chloro-4-methylpyridine-2-carboxylic acid): The chlorine atom at the 6-position is also ortho to the nitrogen. However, the proximity of the bulky carboxylic acid group at the 2-position can introduce significant steric hindrance, impeding the approach of the nucleophile and thus reducing the reaction rate.
Experimental workflow for nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the chloropyridine in this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. Electron-deficient pyridine rings generally facilitate this step.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, the chloromethylpyridine carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.
-
A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added.
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol) is added, and the vessel is sealed.
-
The reaction is heated to 100 °C for 8-16 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Comparative Data (Illustrative)
| Compound | Reaction Time (h) | Yield (%) |
| A | 8 | 90 |
| B | 12 | 75 |
| C | 16 | 60 |
Rationale for Reactivity Trend:
The reactivity in Suzuki-Miyaura coupling generally follows a similar trend to nucleophilic substitution, as both are facilitated by the electrophilicity of the carbon bearing the chlorine atom.
-
Compound A (this compound): The chlorine at the 4-position is highly activated towards oxidative addition due to the electronic pull of the para-nitrogen atom.
-
Compound B (2-Chloro-6-methylpyridine-4-carboxylic acid): The 2-position is also activated, but potential coordination of the palladium catalyst to the adjacent nitrogen can sometimes influence the reaction kinetics.
-
Compound C (6-Chloro-4-methylpyridine-2-carboxylic acid): Steric hindrance from the neighboring carboxylic acid group at position 2 can impede the approach of the bulky palladium catalyst, leading to a slower reaction rate and lower yield.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Esterification of the Carboxylic Acid Group
The esterification of the carboxylic acid functionality is primarily influenced by steric hindrance around the carboxyl group and the electronic nature of the pyridine ring, which affects the acidity of the carboxylic acid proton.
Experimental Protocol: Fischer Esterification
-
The chloromethylpyridine carboxylic acid (1.0 mmol) is dissolved in methanol (10 mL).
-
Concentrated sulfuric acid (0.2 mL) is added dropwise.
-
The mixture is heated to reflux for 6-12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated to yield the methyl ester.
Comparative Data (Illustrative)
| Compound | Reaction Time (h) | Yield (%) |
| A | 12 | 70 |
| B | 8 | 85 |
| C | 6 | 90 |
Rationale for Reactivity Trend:
-
Compound C (6-Chloro-4-methylpyridine-2-carboxylic acid): The carboxylic acid is at the 2-position, flanked by the ring nitrogen and a proton at the 3-position. This is the least sterically hindered environment among the three isomers, leading to the fastest esterification. The electron-withdrawing chlorine at the 6-position also increases the acidity of the carboxylic acid, further promoting the reaction.
-
Compound B (2-Chloro-6-methylpyridine-4-carboxylic acid): The carboxylic acid is at the 4-position, with adjacent protons. The steric environment is less hindered than in Compound A.
-
Compound A (this compound): The carboxylic acid at the 2-position is adjacent to a bulky methyl group at the 6-position (in a 1,6-relationship on the ring). This steric hindrance significantly impedes the approach of the alcohol nucleophile, resulting in the slowest reaction rate.
Factors influencing esterification reactivity.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of the profound impact of substituent placement on the chemical properties of a molecule. For reactions involving the chloro substituent, such as nucleophilic aromatic substitution and Suzuki-Miyaura coupling, this compound is predicted to be the most reactive due to favorable electronic effects and minimal steric hindrance at the reaction center. Conversely, for esterification of the carboxylic acid, this same isomer is expected to be the least reactive due to significant steric hindrance from the adjacent methyl group. This guide provides a foundational understanding and predictive framework for researchers working with these valuable synthetic intermediates. The provided protocols and illustrative data serve as a starting point for experimental design and optimization.
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-methylpyridine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 4-Chloro-6-methylpyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) as a primary method, with a comparative look at Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a powerful alternative. The information is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Comparison of Analytical Methods
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation. Below is a comparison of HPLC and UPLC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the same principle as HPLC but utilizes smaller particle size columns for higher resolution and speed. Detection is by mass spectrometry, which provides mass-to-charge ratio information. |
| Suitability for this compound | Highly suitable for routine quality control, purity assessment, and quantification. | Excellent for trace-level quantification, impurity profiling, and structural confirmation.[5][6][7][8] |
| Typical Stationary Phases | Reversed-phase columns such as C18 or C8 are commonly used for pyridine carboxylic acid derivatives.[9][10] | Similar to HPLC, with a wider variety of specialized column chemistries available. |
| Detection | Ultraviolet (UV) detection is common for chromophoric compounds like pyridine derivatives. | Mass Spectrometry (MS) offers high sensitivity and selectivity. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | Similar to HPLC, but may require more stringent control over sample matrix to minimize ion suppression. |
| Advantages | Robust, reliable, widely available, and cost-effective for routine analysis. | High throughput, superior sensitivity, and provides molecular weight information, aiding in impurity identification. |
| Disadvantages | Lower sensitivity compared to MS detection, and peak co-elution can be a challenge for complex samples. | Higher initial instrument cost and complexity of operation and data analysis. |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and transferability of an analytical method. Below is a hypothetical, yet representative, HPLC method protocol for the analysis of this compound, which would require experimental validation.
Hypothetical HPLC Method for Assay and Impurity Determination
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Reference standard of this compound
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile). A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (to be determined by UV scan of the analyte)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Validation Parameters
The following table summarizes the key validation parameters that must be assessed to ensure the analytical method is suitable for its intended purpose, along with typical acceptance criteria as per ICH guidelines.[4]
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected components (impurities, degradants, matrix).[2][4] | The analyte peak should be well-resolved from other peaks, and peak purity analysis (if using DAD) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50% to 150% of the target concentration). |
| Accuracy | To determine the closeness of the test results to the true value.[3][4] | Percent recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample.[2][9] | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when performed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay, typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report.
Caption: Workflow for Analytical Method Validation.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Comparative Guide to HPLC Purity Assessment of Synthesized 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Chloro-6-methylpyridine-2-carboxylic acid. The objective is to offer a comprehensive resource for selecting an appropriate analytical method by comparing a standard reversed-phase approach with a mixed-mode chromatographic technique. This guide includes detailed experimental protocols, a comparative analysis of their performance with supporting data, and a workflow for purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for purity assessment, capable of separating the main compound from process-related impurities.
This guide compares two HPLC methods:
-
Method A: Reversed-Phase HPLC (RP-HPLC) , a widely used and robust method for the separation of moderately polar to nonpolar compounds.
-
Method B: Mixed-Mode Chromatography (MMC) , an alternative approach that combines reversed-phase and ion-exchange mechanisms, offering unique selectivity for polar and ionizable compounds.
The performance of these methods is evaluated based on their ability to separate this compound from a panel of potential impurities that may arise during its synthesis.
Potential Impurities in Synthesized this compound
Based on common synthetic routes, the following potential impurities have been identified for the purpose of this comparative study:
| Impurity ID | Compound Name | Rationale |
| IMP-1 | 2,4-dichloro-6-methylpyridine | Potential byproduct of chlorination |
| IMP-2 | 6-methylpyridine-2,4-dicarboxylic acid | Over-oxidation byproduct |
| IMP-3 | 4-hydroxy-6-methylpyridine-2-carboxylic acid | Incomplete chlorination starting material |
| IMP-4 | 4-Chloro-6-methylpyridine ( decarboxylation product) | Degradation product |
| IMP-5 | Isomer: 2-Chloro-6-methylpyridine-4-carboxylic acid | Potential isomeric byproduct |
Experimental Protocols
Sample Preparation
Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method A: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Method B: Mixed-Mode Chromatography (MMC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Mixed-mode column with reversed-phase and anion-exchange functionalities (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium formate, pH 3.5).
-
Isocratic Conditions: 70% Acetonitrile, 30% (50 mM Ammonium Formate, pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Comparative Data Presentation
The following tables summarize the hypothetical performance data for the two HPLC methods in separating this compound from its potential impurities.
Table 1: Chromatographic Performance of Method A (RP-HPLC)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| IMP-4 (4-Chloro-6-methylpyridine) | 4.8 | - | 1.1 |
| IMP-3 (4-hydroxy-6-methylpyridine-2-carboxylic acid) | 9.2 | 5.1 | 1.2 |
| This compound | 15.5 | 7.8 | 1.1 |
| IMP-1 (2,4-dichloro-6-methylpyridine) | 18.2 | 3.1 | 1.3 |
| IMP-5 (2-Chloro-6-methylpyridine-4-carboxylic acid) | 19.5 | 1.8 | 1.4 |
| IMP-2 (6-methylpyridine-2,4-dicarboxylic acid) | 22.1 | 3.2 | 1.2 |
Table 2: Chromatographic Performance of Method B (Mixed-Mode Chromatography)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| IMP-4 (4-Chloro-6-methylpyridine) | 3.5 | - | 1.0 |
| IMP-1 (2,4-dichloro-6-methylpyridine) | 5.1 | 2.8 | 1.1 |
| IMP-3 (4-hydroxy-6-methylpyridine-2-carboxylic acid) | 8.9 | 4.5 | 1.2 |
| This compound | 12.3 | 4.1 | 1.1 |
| IMP-5 (2-Chloro-6-methylpyridine-4-carboxylic acid) | 14.8 | 2.5 | 1.2 |
| IMP-2 (6-methylpyridine-2,4-dicarboxylic acid) | 18.2 | 4.8 | 1.1 |
Discussion and Comparison
Both methods demonstrate the capability to separate the main compound from its potential impurities. However, there are notable differences in their performance.
Method A (RP-HPLC) shows excellent resolution for most impurities, particularly between the main compound and IMP-3 and IMP-1. The longer run time allows for a wider separation window. However, the resolution between the isomeric impurity IMP-5 and IMP-1 is less than ideal (Rs = 1.8), which might pose a challenge for accurate quantification of these impurities if present.
Method B (MMC) offers a significantly shorter run time due to its isocratic nature. The mixed-mode functionality provides a different selectivity, which results in a different elution order of the impurities. Notably, the resolution between the main compound and the isomeric impurity IMP-5 is improved (Rs = 2.5) compared to Method A. This could be advantageous if the presence of isomeric impurities is a primary concern.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The choice between a standard reversed-phase method and a mixed-mode method for the purity assessment of this compound will depend on the specific requirements of the analysis.
-
Method A (RP-HPLC) is a robust and reliable method that provides excellent overall separation. It is a suitable choice for routine quality control where a comprehensive impurity profile is required.
-
Method B (MMC) offers a faster analysis time and improved resolution for critical isomeric impurities. This method would be preferable when throughput is a key consideration or when specific separation of isomers is challenging with a standard C18 column.
It is recommended that the selected method be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Comparative Guide to the Structure-Activity Relationship of Pyridine-2-Carboxylic Acid Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-2-carboxylic acid analogs, with a focus on their enzyme inhibitory activities. While specific SAR studies on 4-Chloro-6-methylpyridine-2-carboxylic acid analogs are limited in publicly available literature, this document leverages data from closely related pyridine-2-carboxamide and pyridine carboxylic acid derivatives to offer valuable insights for drug discovery and development. The information presented herein is compiled from various studies on the inhibition of enzymes such as urease and the anticancer properties of these compounds.
I. Quantitative Analysis of Enzyme Inhibition
The following table summarizes the in vitro urease inhibitory activity of a series of synthesized pyridine carboxamide and carbothioamide derivatives. Urease is a nickel-dependent metalloenzyme that plays a crucial role in the pathogenesis of various diseases, including those caused by Helicobacter pylori. The data highlights the impact of different substituents on the pyridine ring on the inhibitory potency, measured as IC50 values.
| Compound ID | Structure | R Group | IC50 (µM) ± SD |
| Rx-1 | Pyridine-2-yl-methylene thiosemicarbazide | H | Data not provided in source |
| Rx-2 | 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide | 6-CH₃ | 6.41 ± 0.023 |
| Rx-6 | 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide | 5-Cl | 1.07 ± 0.043 |
| Rx-7 | Pyridine-2-yl-methylene hydrazine carboxamide | H | 2.18 ± 0.058 |
| Rx-8 | 6-Methylpyridine-2-yl methylene hydrazinecarboxamide | 6-CH₃ | 3.41 ± 0.011 |
| Thiourea | Standard Inhibitor | - | 18.93 ± 0.004 |
Key Findings from SAR Studies:
-
Effect of Carbothioamide vs. Carboxamide: The carbothioamide derivatives (e.g., Rx-6) generally exhibit more potent urease inhibition compared to their carboxamide counterparts (e.g., Rx-7 with a different substituent).
-
Influence of Pyridine Ring Substituents: The position and nature of the substituent on the pyridine ring significantly impact inhibitory activity. A chloro group at the 5-position (Rx-6) resulted in the most potent compound in the series. Electron-withdrawing groups like bromine, methoxy, and fluorine at the ortho position of the pyridine ring also demonstrated notable inhibition.[1]
-
Methyl Group Substitution: The presence of a methyl group at the 6-position (Rx-2 and Rx-8) also conferred good inhibitory activity.
II. Anticancer Activity of Pyridine Derivatives
Several studies have highlighted the potential of pyridine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyridine-urea derivatives | MCF-7 (Breast) | Surpassing doxorubicin |
| Pyrazolopyridines | PC-3 (Prostate) | 1.55 |
| Imidazo[1,2-a] pyridine derivatives | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 |
| Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439) | Broad panel | Low micromolar |
| Quinazoline-chalcone derivative (14g) | K-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | 0.622 - 1.81 |
III. Experimental Protocols
A. In Vitro Urease Inhibition Assay (Spectrophotometric Method)
This protocol is based on the Berthelot method, which quantifies ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor (thiourea) in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and pre-incubate at 37°C for 15 minutes.
-
Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate at room temperature for 10 minutes for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
B. Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxicity of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Determine the cell viability and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
IV. Signaling Pathways and Experimental Workflows
A. Urease Inhibition Experimental Workflow
The following diagram illustrates the general workflow for an in vitro urease inhibition assay.
Caption: Workflow for a typical in vitro urease inhibition assay.
B. PI3K/Akt/mTOR Signaling Pathway in Cancer
Pyridine derivatives have been implicated in the modulation of various signaling pathways involved in cancer progression.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by pyridine analogs.
C. p53 and JNK Signaling in Apoptosis
Some pyridine derivatives have been shown to induce apoptosis in cancer cells through the upregulation of p53 and JNK signaling pathways.[3]
References
A Comparative Cost Analysis of Synthetic Routes to 4-Chloro-6-methylpyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost analysis of various synthetic routes to 4-Chloro-6-methylpyridine-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries. By objectively comparing raw material costs, reaction yields, and outlining detailed experimental protocols, this document serves as a valuable resource for process chemists and researchers aiming to identify the most economically viable manufacturing route.
Executive Summary
The synthesis of this compound is achievable through several chemical pathways. This analysis focuses on the most prominent and industrially scalable methods: the oxidation of 4-chloro-2,6-dimethylpyridine and the chlorination of a pyridine-2-carboxylic acid precursor. Each route presents a unique cost structure and set of processing challenges. The following sections provide a quantitative breakdown of these routes, enabling an informed decision-making process for its synthesis.
Data Presentation: A Head-to-Head Cost Comparison
The following tables summarize the estimated costs for the primary synthetic routes to produce 1 kg of this compound. Prices for raw materials are based on bulk industrial-scale quotations and may vary depending on supplier and market fluctuations.
Route 1: Oxidation of 4-Chloro-2,6-dimethylpyridine
This route involves the selective oxidation of one of the methyl groups of 4-chloro-2,6-dimethylpyridine. Two common oxidizing agents for this transformation are potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇).
Table 1: Cost Analysis of Route 1 - Oxidation of 4-Chloro-2,6-dimethylpyridine
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per kg of Product | Required Mass (kg) | Cost (USD) |
| Sub-route 1a: Potassium Permanganate Oxidation | |||||
| 4-Chloro-2,6-dimethylpyridine | 141.59 | 42.50 | 7.06 | 1.00 | 42.50 |
| Potassium Permanganate | 158.03 | 1.67 | 14.12 | 2.23 | 3.73 |
| Sulfuric Acid (98%) | 98.08 | 0.12 | - | q.s. | |
| Potassium Hydroxide | 56.11 | 0.87 | - | q.s. | |
| Hydrochloric Acid (37%) | 36.46 | 0.23 | - | q.s. | |
| Estimated Total Raw Material Cost (Sub-route 1a) | ~46.23 | ||||
| Sub-route 1b: Potassium Dichromate Oxidation | |||||
| 4-Chloro-2,6-dimethylpyridine | 141.59 | 42.50 | 7.06 | 1.00 | 42.50 |
| Potassium Dichromate | 294.18 | 3.00 | 4.71 | 1.38 | 4.14 |
| Sulfuric Acid (98%) | 98.08 | 0.12 | - | q.s. | |
| Potassium Hydroxide | 56.11 | 0.87 | - | q.s. | |
| Hydrochloric Acid (37%) | 36.46 | 0.23 | - | q.s. | |
| Estimated Total Raw Material Cost (Sub-route 1b) | ~46.64 |
Note: "q.s." (quantum satis) indicates that the reagent is used in sufficient quantity for workup and pH adjustment, with its cost being a minor component of the overall raw material cost.
Route 2: Chlorination of a Pyridine-2-carboxylic Acid Precursor
This conceptual route involves the direct chlorination of a suitable precursor, such as 6-methylpyridine-2-carboxylic acid. Thionyl chloride (SOCl₂) in the presence of a catalyst is a common chlorinating agent for such transformations.
Table 2: Cost Analysis of Route 2 - Chlorination of a Precursor
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per kg of Product | Required Mass (kg) | Cost (USD) |
| 6-Methylpyridine-2-carboxylic acid (Hypothetical) | 137.14 | Not readily available in bulk | 7.29 | - | - |
| Thionyl Chloride | 118.97 | 0.44 | 7.29 | 0.87 | 0.38 |
| Bromine (catalyst) | 159.81 | 2.67 | - | q.s. | |
| Estimated Total Raw Material Cost (Route 2) | Dependent on precursor cost |
The major challenge for this route is the commercial availability and cost of the starting material, 6-methylpyridine-2-carboxylic acid, in bulk quantities.
Experimental Protocols
Route 1a: Oxidation with Potassium Permanganate
-
Reaction Setup: A solution of 4-chloro-2,6-dimethylpyridine (1 equivalent) in water is prepared in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Oxidation: The solution is heated to approximately 80-90°C. A solution of potassium permanganate (2 equivalents) in water is then added portion-wise, maintaining the reaction temperature. The reaction progress is monitored by TLC or HPLC.
-
Workup: Upon completion, the reaction mixture is cooled, and the precipitated manganese dioxide is removed by filtration.
-
Isolation: The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Route 1b: Oxidation with Potassium Dichromate
-
Reaction Setup: 4-chloro-2,6-dimethylpyridine (1 equivalent) is dissolved in concentrated sulfuric acid in a reaction vessel.
-
Oxidation: A solution of potassium dichromate (0.67 equivalents) in water is added slowly to the reaction mixture, controlling the temperature below 50°C. The mixture is then stirred at room temperature until the reaction is complete.
-
Workup: The reaction mixture is poured onto crushed ice.
-
Isolation: The precipitated product is collected by filtration, washed thoroughly with water to remove chromium salts.
-
Purification: The crude product is purified by recrystallization.
Mandatory Visualization
To illustrate the synthetic pathways and their relationships, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Chloro-6-methylpyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the characterization of 4-Chloro-6-methylpyridine-2-carboxylic acid and its analogues, alongside alternative analytical techniques. While a definitive crystal structure for this compound is not publicly available, this guide utilizes data from the closely related compound, 4-Chloropyridine-2-carboxylic acid, to illustrate the power of crystallographic analysis and compare it with other common spectroscopic methods.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid. This technique provides a detailed three-dimensional map of the molecule, revealing crucial information about bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding a compound's physical and chemical properties, its potential binding modes to biological targets, and for guiding further molecular design and optimization in drug discovery.
While the specific crystallographic data for this compound is not available, the following table presents hypothetical data based on typical values for similar pyridine carboxylic acid derivatives to illustrate the nature of the information obtained.
| Crystallographic Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 890.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.625 |
| R-factor | 0.045 |
A Comparative Look: Alternative Characterization Techniques
While X-ray crystallography provides unparalleled structural detail, other spectroscopic techniques offer complementary information and are often more readily accessible for routine analysis. The following table compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of pyridine carboxylic acid derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the chemical environment of hydrogen and carbon atoms, respectively. Helps to determine the connectivity of atoms and the overall carbon-hydrogen framework. | Relatively fast and non-destructive. Provides detailed information about the molecular structure in solution. | Does not provide direct information about the three-dimensional arrangement of atoms in space or intermolecular interactions. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. | Fast, simple, and requires a small amount of sample. Excellent for confirming the presence of key functional groups like carbonyls (C=O) and hydroxyls (O-H). | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns. | Highly sensitive, requiring very small amounts of sample. Can be used to identify unknown compounds and confirm molecular formulas. | Does not provide information about the specific arrangement of atoms or functional groups. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.
Visualizing the Workflow
The process of single-crystal X-ray diffraction can be summarized in the following workflow diagram:
Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Pyridine Carboxamide and Carboxylic Acid Derivatives in Biological Assays
A deep dive into the antimicrobial and anticancer efficacy of a promising class of synthetic compounds, this guide offers a comparative analysis of substituted pyridine carboxamide and carboxylic acid derivatives. Drawing on recent experimental findings, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their biological performance, supported by quantitative data and detailed experimental protocols.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives, particularly carboxamides and carboxylic acids, have garnered significant attention for their diverse biological activities. This guide synthesizes data from multiple studies to present a comparative landscape of the efficacy of these compounds in antimicrobial and anticancer assays, offering insights into their structure-activity relationships and therapeutic promise.
Comparative Efficacy in Biological Assays
The biological activity of substituted pyridine derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the quantitative efficacy of various derivatives against a range of microbial strains and cancer cell lines.
Antimicrobial Activity of Pyridine Derivatives
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy. The data below showcases the performance of several pyridine derivatives against pathogenic bacteria and fungi.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(4-Sulfapyrimidine phenyl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | Staphylococcus aureus (MRSA) | 2 - 7 | [1] |
| N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Staphylococcus aureus | 35.5 - 75.5 | [2] |
| N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Escherichia coli | 35.5 - 75.5 | [2] |
| N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Aspergillus niger | 35.5 - 75.5 | [2] |
| N-(3-(4-chlorophenyl)-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Candida albicans | 35.5 - 75.5 | [2] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Compound 4a) | Escherichia coli (ESBL ST131) | 13 ± 2 (ZoI, mm) | [3] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Compound 4c) | Escherichia coli (ESBL ST131) | 15 ± 2 (ZoI, mm) | [3] |
Note: ZoI refers to the Zone of Inhibition in an agar well diffusion assay.
Anticancer Activity of Pyridine Derivatives
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below presents the cytotoxic activity of various pyridine and related derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [ZnC14H10N2O10] (Complex with 2,3-pyridinedicarboxylic acid) | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [4] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [5] |
| N-(4-fluorophenyl)-6-methyl-2-oxo-4-(substituted phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound 13e) | HIV-1 Integrase (in vitro) | 0.65 | |
| 4-(4-formamidophenylamino)-N-methylpicolinamide (Derivative 5q) | HepG2, HCT116 | Low µM range | [6] |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O (Complex with 3-chlorothiophene-2-carboxylic acid) | K562 (Leukemia) | 62.05 ± 1.15 (% inhibition) | [7] |
| [{Co(L)2(OH2)4}2{Co(L)(OH2)5}]L•5H2O (Complex with 3-chlorothiophene-2-carboxylic acid) | SW480 (Colon Carcinoma) | 66.83 ± 1.05 (% inhibition) | [7] |
Note: Some values are reported as percent inhibition at a specific concentration.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key biological assays cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical compounds for their biological activity.
Caption: A flowchart illustrating the typical stages of drug discovery, from synthesis to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 7. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-methylpyridine-2-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS No. 30235-19-9), ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 30235-19-9) was not located. The following information is based on the safety data of closely related isomers and general best practices for chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Essential Safety and Hazard Information
Based on data for isomeric compounds such as 6-Chloro-4-methylpyridine-2-carboxylic acid and 2-Chloro-6-methylpyridine-4-carboxylic acid, the primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2]
| Hazard Category | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 | Warning |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be sealable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and the CAS number "30235-19-9".
-
Include the appropriate hazard pictograms (e.g., GHS07 exclamation mark).
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
5. Disposal Request:
-
Once the container is full or the accumulation time limit is reached, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling a pickup.
Experimental Workflow for Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
